AMI-1
Description
Overview of Protein Arginine Methylation as a Post-Translational Modification
Protein arginine methylation is a crucial post-translational modification (PTM) where methyl groups are transferred to the guanidino nitrogen atoms of arginine residues within proteins. dovepress.com This process, catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), significantly increases the functional diversity of the proteome. tandfonline.comwikipedia.org The source of the transferred methyl groups is S-adenosylmethionine (SAM). dovepress.com
Arginine methylation can result in three different forms:
Monomethylarginine (MMA): A single methyl group is added. dovepress.com
Asymmetric dimethylarginine (aDMA): Two methyl groups are added to the same terminal nitrogen atom. wikipedia.org
Symmetric dimethylarginine (sDMA): One methyl group is added to each of the two terminal nitrogen atoms. wikipedia.org
This modification is considered a long-lasting PTM, as dedicated arginine demethylases have not been definitively identified. dovepress.com Arginine methylation plays a regulatory role in numerous fundamental cellular activities, including gene transcription, RNA processing, signal transduction, and DNA repair. tandfonline.combirmingham.ac.uk
Classification and Biological Significance of Protein Arginine Methyltransferases (PRMTs)
The PRMT family of enzymes is evolutionarily conserved and, in humans, consists of nine members. dovepress.comnih.gov They are broadly classified into three types based on the methylation reaction they catalyze. mdpi.com
| PRMT Type | Enzymes | Products | Key Biological Roles |
| Type I | PRMT1, PRMT2, PRMT3, PRMT4 (CARM1), PRMT6, PRMT8 | MMA and aDMA | Transcriptional regulation, RNA processing, DNA repair, signal transduction. dovepress.comresearchgate.netnih.gov |
| Type II | PRMT5, PRMT9 | MMA and sDMA | RNA splicing, chromatin remodeling, cell cycle regulation. dovepress.comwikipedia.orgresearchgate.net |
| Type III | PRMT7 | MMA only | DNA repair, regulation of gene expression. dovepress.commdpi.com |
The dysregulation of PRMT activity is implicated in a variety of diseases, highlighting their importance in maintaining cellular homeostasis. tandfonline.combirmingham.ac.uk For instance, PRMTs are involved in skeletal muscle regeneration and metabolic control, and their altered function can contribute to muscle aging and related chronic diseases. pfmjournal.org They also play roles in the nervous system, contributing to the formation of neuritic arbors and dendritic spines. nih.gov
Historical Context and Development of Arginine N-Methyltransferase Inhibitors
The discovery of arginine methylation activity in cellular extracts dates back several decades. nih.gov As the functional significance of PRMTs became clearer, the scientific community recognized the need for specific inhibitors to study their roles and to explore their potential as therapeutic targets. scbt.com
Arginine N-Methyltransferase Inhibitor-1 (AMI-1) was identified as the first inhibitor of PRMTs through a high-throughput screening of a diverse chemical library. nih.govnih.gov It is a symmetrical sulfonated urea (B33335) compound. nih.gov this compound functions as a non-competitive inhibitor with respect to the methyl donor S-adenosyl-L-methionine (SAM). merckmillipore.com Instead, it exerts its inhibitory effect by blocking the binding of the peptide substrate to the enzyme. medchemexpress.com
Subsequent research and development have focused on creating more potent and selective inhibitors for specific PRMT isoforms, driven by advances in structural biology and a deeper understanding of the enzymes' active sites. nih.govpatsnap.com This has led to the discovery of substrate-competitive inhibitors and SAM-mimetic compounds, some of which have entered clinical trials. acs.org
Rationale for Targeting PRMTs in Academic Research
Targeting PRMTs with inhibitors like this compound is a critical strategy in academic research for several reasons. Firstly, these inhibitors serve as chemical probes that allow for the elucidation of the complex biological functions of individual PRMTs. nih.gov By inhibiting a specific PRMT, researchers can observe the downstream effects on cellular processes, helping to map out signaling pathways and regulatory networks. scbt.com
Secondly, the overexpression and aberrant activity of PRMTs are frequently observed in various diseases, including cancer. birmingham.ac.ukresearchgate.net This makes them attractive targets for investigation. For example, PRMT5 is upregulated in several cancers, and its inhibition is being explored as a therapeutic strategy. nih.govpatsnap.com Similarly, PRMT1 overexpression has been linked to multiple cancers, and its inhibition can affect cell viability and gene expression. nih.govnih.gov
Finally, studying PRMTs and their inhibition provides insights into fundamental epigenetic mechanisms. birmingham.ac.uk Since PRMTs methylate histones and other proteins involved in chromatin remodeling, understanding how their inhibition affects gene expression contributes to the broader knowledge of epigenetic regulation in health and disease. biologists.comresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H12N2Na4O9S2 |
|---|---|
Molecular Weight |
592.4 g/mol |
IUPAC Name |
tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O9S2.4Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4 |
InChI Key |
OEJIOAHFKHHDAW-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Synonyms |
Arginine N-Methyltransferase Inhibitor-1 |
Origin of Product |
United States |
Mechanistic Basis of Arginine N Methyltransferase Inhibitor 1 Ami 1 Activity
Inhibitory Spectrum and Selectivity Profiling of AMI-1
This compound demonstrates a wide range of inhibitory activity against multiple members of the PRMT family, distinguishing it as a pan-PRMT inhibitor. nih.govnih.gov Its selectivity is specific to arginine methyltransferases, as it has been shown to have minimal effect on lysine (B10760008) methyltransferases. caymanchem.com
This compound is a potent inhibitor of Protein Arginine N-Methyltransferase 1 (PRMT1), the predominant type I PRMT in human cells responsible for the majority of asymmetric dimethylarginine formation. wikipedia.orgparasitol.kr In vitro enzymatic assays have determined the half-maximal inhibitory concentration (IC₅₀) of this compound against human PRMT1 to be 8.8 µM. caymanchem.commedchemexpress.comselleckchem.com For the yeast homolog, Hmt1p, the IC₅₀ was found to be 3.0 µM. medchemexpress.comselleckchem.com The inhibitory action of this compound on PRMT1 is further substantiated by cellular studies showing a reduction in histone methylation marks specifically catalyzed by PRMT1, such as the methylation of arginine 3 on histone H4 (H4R3me2a). nih.gov
Table 1: Reported IC₅₀ Values of this compound for PRMT1 This table is interactive. You can sort and filter the data.
| Enzyme Target | Organism/Source | Reported IC₅₀ (µM) | Citation |
|---|---|---|---|
| PRMT1 | Human | 8.8 | caymanchem.commedchemexpress.comselleckchem.com |
| Hmt1p (PRMT1 homolog) | Yeast | 3.0 | medchemexpress.comselleckchem.com |
| PRMT1 | Not Specified | 55 | nih.gov |
| PRMT1 | Not Specified | 137 | nih.gov |
While initially characterized as an inhibitor of type I PRMTs, subsequent research has demonstrated that this compound also effectively inhibits the activity of PRMT5, a major type II arginine methyltransferase that catalyzes symmetric dimethylarginine. nih.govmedchemexpress.comnih.gov This inhibition has been confirmed in various cancer cell models, including sarcoma and gastric cancer. nih.govnih.gov Treatment with this compound leads to a significant decrease in the expression of PRMT5 and a reduction in its specific epigenetic marks, namely the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s). nih.govnih.govnih.gov Notably, studies have shown that while this compound downregulates PRMT5, it does not affect the expression of PRMT7, another type II methyltransferase. nih.gov
Mode of Interaction and Binding Dynamics of this compound
The inhibitory mechanism of this compound is distinct from many other enzyme inhibitors that target the active site of the cofactor.
A critical aspect of this compound's mechanism is that it functions as a non-S-Adenosylmethionine (SAM)-competitive inhibitor. sigmaaldrich.com SAM is the universal methyl donor cofactor used by all PRMTs for their catalytic reactions. wikipedia.orgnih.gov Unlike SAM-competitive inhibitors that bind to the SAM-binding pocket of the enzyme, this compound does not compete for this site. sigmaaldrich.commedchemexpress.com This indicates that its mode of action does not involve direct interference with the binding of the methyl donor, a mechanism that differentiates it from many other methyltransferase inhibitors.
The primary mechanism by which this compound inhibits PRMT activity is by blocking the binding of the peptide or protein substrate to the enzyme. caymanchem.commedchemexpress.commedchemexpress.com Research findings suggest that this compound may directly interact with the histone substrate. nih.gov This interaction is thought to prevent the substrate from properly accessing the catalytic site of the PRMT enzyme, thereby inhibiting the methyl transfer reaction. nih.gov This mode of action, which involves interference with substrate binding rather than cofactor binding, underlies its broad-spectrum inhibitory effects across the PRMT family.
Molecular Modeling and Docking Simulations of this compound Binding
Molecular modeling and docking simulations have been employed to elucidate the structural basis of Arginine N-Methyltransferase Inhibitor-1 (this compound) interaction with Protein Arginine Methyltransferase 1 (PRMT1). Computational analyses suggest a distinct binding mode for this compound compared to other classes of inhibitors. atlantis-press.com A 100-nanosecond molecular dynamics simulation revealed that this compound primarily occupies the binding site intended for the arginine substrate. atlantis-press.com This mode of interaction is significantly different from other small molecule inhibitors that were observed in the same study to occupy the binding site of the cofactor S-adenosyl-L-homocysteine (SAH). atlantis-press.com
Further computational modeling has suggested that the structure of this compound may be able to span both the S-adenosyl-L-methionine (SAM) and arginine binding pockets of PRMT1. nih.gov During simulations, the this compound molecule exhibited greater fluctuation and poorer stability compared to other tested compounds, which may be indicative of its binding characteristics within the arginine and amino acid binding sites. atlantis-press.com Calculations of Gibbs free energy for this compound binding have been performed to quantify the interaction, providing a theoretical basis for its inhibitory activity. atlantis-press.com These computational approaches are critical in understanding how this compound engages the enzyme and provide a foundation for the rational design of new inhibitors. frontiersin.org
Enzyme Kinetics of Arginine Methyltransferase Inhibition by this compound
Steady-state kinetic analyses have been fundamental in characterizing the inhibitory action of this compound on PRMT1. This compound is a potent, reversible, and cell-permeable inhibitor of protein arginine N-methyltransferases. medchemexpress.com Multiple studies have established its half-maximal inhibitory concentration (IC₅₀) against human PRMT1 to be approximately 8.8 µM. nih.govmedchemexpress.comnih.govmerckmillipore.com
Kinetic studies have defined this compound as a substrate-competitive and SAM-uncompetitive inhibitor. nih.govmdpi.com This indicates that this compound directly competes with the peptide or protein substrate for binding to the enzyme's active site. medchemexpress.com Conversely, it does not compete with the methyl donor, S-adenosyl-L-methionine (SAM), for its binding site. medchemexpress.comnih.gov This mechanism of action, focused on blocking peptide-substrate binding rather than cofactor binding, distinguishes this compound from SAM analog inhibitors. medchemexpress.com
Table 1: Reported IC₅₀ Values of this compound
| Enzyme | Inhibitor | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Human PRMT1 | This compound | 8.8 | nih.govmedchemexpress.com |
| Human PRMT1 | This compound | 8.81 | nih.govmerckmillipore.com |
| Yeast Hmt1p (RMT1) | This compound | 3.0 | medchemexpress.commerckmillipore.com |
The inhibitory efficacy of this compound on PRMT1 activity is notably influenced by the identity of the protein or peptide substrate being methylated. nih.gov Research has demonstrated that this compound more potently inhibits PRMT1-mediated methylation of GST-GAR (Glutathione S-transferase fused to the glycine (B1666218) and arginine-rich domain of fibrillarin) compared to its effect on the methylation of histone H4. nih.gov This substrate-dependent kinetic behavior underscores the importance of the specific enzyme-substrate complex in determining the inhibitor's potency.
The processivity of PRMT1—its ability to catalyze both monomethylation and a subsequent dimethylation event without releasing the substrate—is a subject of ongoing investigation. nih.gov The catalytic mechanism of PRMT1 is complex, with studies suggesting it can operate in a distributive manner (releasing the monomethylated intermediate) or a semi-processive/partially processive fashion, where the intermediate remains bound for the second methylation. nih.govnih.gov This behavior appears to be multifactorial, with the specific amino acid sequence of the substrate and the concentrations of the enzyme and cofactor playing significant roles in determining the degree of processivity. nih.govresearchgate.netnih.gov
Compound Reference Table
Molecular and Cellular Consequences of Arginine N Methyltransferase Inhibition by Ami 1
Epigenetic Modulations and Chromatin Dynamics
The inhibition of protein arginine methyltransferases (PRMTs) by Arginine N-Methyltransferase Inhibitor-1 (AMI-1) initiates a cascade of molecular events, beginning with the alteration of epigenetic landscapes. These changes have profound effects on chromatin dynamics, influencing the accessibility of DNA to the transcriptional machinery. This compound is a cell-permeable and reversible inhibitor of PRMTs, including both type I (PRMT1, PRMT3, PRMT4/CARM1, PRMT6) and type II (PRMT5) enzymes. nih.gov It exerts its inhibitory effects by blocking the binding of peptide substrates to the enzymes without competing for the S-adenosyl-L-methionine (AdoMet) binding site. nih.gov
Regulation of Histone Arginine Methylation Patterns (e.g., H4R3me2a, H3R2me2a, H3R8me2s, H3R17me2a)
The primary consequence of this compound activity is the altered methylation status of histone arginine residues. Histone arginine methylation is a critical post-translational modification that dictates gene expression, and its dysregulation is linked to various diseases. nih.gov PRMTs catalyze the transfer of methyl groups to arginine residues on histones, creating marks that are associated with either transcriptional activation or repression. uni.luresearchgate.netnih.gov
H4R3me2a (Asymmetric dimethylation of Histone H4 at Arginine 3): This is a hallmark of transcriptional activation. pnas.org PRMT1 is the primary enzyme responsible for this modification. researchgate.netpnas.org By inhibiting PRMT1, this compound treatment leads to a reduction in H4R3me2a levels, thereby diminishing a key activating mark on chromatin. pnas.org
H3R2me2a (Asymmetric dimethylation of Histone H3 at Arginine 2): This mark is generally associated with transcriptionally active genes. nih.gov It is deposited by PRMT6, a type I enzyme that is inhibited by this compound. nih.govnih.gov
H3R8me2s (Symmetric dimethylation of Histone H3 at Arginine 8): In contrast to the activating marks, H3R8me2s is linked to transcriptional repression. researchgate.net This modification is catalyzed by the type II enzyme PRMT5. researchgate.net In vivo studies have demonstrated that this compound treatment decreases the levels of H3R8me2s, suggesting it can alleviate certain repressive chromatin states. nih.gov
H3R17me2a (Asymmetric dimethylation of Histone H3 at Arginine 17): This modification, mediated by CARM1 (PRMT4), is another mark associated with transcriptional activation, particularly in the context of nuclear receptor-regulated gene expression. uni.lutandfonline.com Inhibition of CARM1 by this compound would therefore be expected to reduce H3R17me2a levels, impacting the activation of specific gene sets. nih.govnih.gov
Table 1: Effect of this compound on Specific Histone Arginine Methylation Marks
| Histone Mark | Associated Function | Primary Enzyme(s) | Effect of this compound Inhibition | Citation(s) |
|---|---|---|---|---|
| H4R3me2a | Transcriptional Activation | PRMT1 | Decrease | researchgate.netpnas.org |
| H3R2me2a | Transcriptional Activation | PRMT6 | Decrease | nih.govnih.gov |
| H3R8me2s | Transcriptional Repression | PRMT5 | Decrease | nih.govresearchgate.net |
| H3R17me2a | Transcriptional Activation | CARM1 (PRMT4) | Decrease | nih.govuni.lutandfonline.com |
Impact on Chromatin Structure and Active Chromatin Marks
Changes in histone methylation patterns directly influence higher-order chromatin structure. nih.gov Histone modifications serve as epigenetic markers that modulate chromatin remodeling and the accessibility of DNA. researchgate.netnih.gov The balance between transcriptionally permissive "euchromatin" and restrictive "heterochromatin" is partly governed by these marks.
Arginine methylation of histones H3 and H4 is generally associated with a more accessible chromatin structure, which facilitates higher levels of transcription. uni.lunih.gov Activating marks such as H4R3me2a and H3R17me2a contribute to an open chromatin state. uni.lupnas.org For instance, H4R3me2a can recruit chromatin remodeling complexes like the SWI/SNF complex via its ATPase subunit SMARCA4, promoting an active chromatin environment. pnas.org Conversely, repressive marks like H3R8me2s contribute to a more condensed, transcriptionally silent chromatin structure. researchgate.net
By inhibiting the PRMTs responsible for both activating and repressive marks, this compound globally perturbs the chromatin landscape. nih.gov The reduction of activating marks like H4R3me2a can lead to a more compact chromatin state at specific gene promoters, restricting access for transcription factors. Simultaneously, the reduction of repressive marks like H3R8me2s could potentially lead to localized chromatin decondensation. nih.gov This dual effect underscores the complexity of this compound's impact, where the net result on chromatin structure and gene expression is context-dependent, relying on the specific PRMTs that are dominant at a given genetic locus.
Interplay with Other Epigenetic Modifications and Modifiers
The "histone code" hypothesis posits that multiple epigenetic modifications act in concert to regulate downstream functions. Arginine methylation does not occur in isolation but engages in significant crosstalk with other post-translational modifications, most notably histone acetylation. tandfonline.comnii.ac.jp
Crosstalk with Histone Acetylation: There is a complex interplay between histone arginine methylation and lysine (B10760008) acetylation. For example, methylation of H4R3 by PRMT1 can stimulate subsequent histone H4 acetylation by the acetyltransferase p300. nii.ac.jp Conversely, prior acetylation of histone H3 by p300 enhances the methylation of H3R17 by CARM1. nii.ac.jp This synergy facilitates transcriptional activation. This compound disrupts this coordinated process by blocking the initial methylation step, thereby indirectly preventing the subsequent acetylation events that rely on it. In other cases, modifications can be antagonistic; acetylation of H3 can interfere with H3R8 methylation by the repressive PRMT5. nii.ac.jp
Crosstalk with Other Histone Modifiers: PRMTs can methylate non-histone proteins that are themselves epigenetic modifiers. For instance, PRMTs can methylate Ash2L, a core component of histone H3K4 methyltransferase complexes, and LSD1, a histone lysine demethylase, thereby influencing their stability and function. nih.gov By inhibiting PRMTs, this compound can indirectly affect the activity of other enzyme families that write, erase, or read different epigenetic marks.
Crosstalk with DNA Methylation: DNA methylation is another fundamental epigenetic mechanism for gene silencing. nih.govnih.gov While direct interplay between this compound-mediated PRMT inhibition and DNA methyltransferases (DNMTs) is complex, PRMTs can influence DNA methylation patterns. For example, PRMT1-mediated hypermethylation of the transcription factor TAF15 has been linked to changes in the methylation status of its target gene promoters. nih.govresearchgate.net This suggests that this compound could indirectly influence DNA methylation by altering the activity of transcription factors that recruit DNMTs.
Transcriptional and Gene Expression Regulation
The epigenetic alterations induced by this compound ultimately converge on the regulation of gene transcription. By modifying the chromatin template and the activity of non-histone proteins, this compound causes a global modulation of gene expression. nih.govnih.govmaayanlab.cloud
Effects on Specific Transcriptional Coactivators and Factors
PRMTs regulate gene expression not only by modifying histones but also by methylating a vast array of non-histone proteins, including transcription factors and co-regulators. This compound interferes with these processes, altering the function of key proteins that control gene expression programs.
p53: The tumor suppressor p53 relies on coactivators, including PRMT1 and CARM1, for its transcriptional activity. These enzymes are involved in the p53-dependent activation of target genes like GADD45 following DNA damage. nii.ac.jp Inhibition of PRMT1 and CARM1 by this compound can therefore impair the p53-mediated stress response.
ESR1 (Estrogen Receptor α): this compound can modulate transcription regulated by estrogen response elements. nih.gov This is consistent with the known role of CARM1, which methylates H3R17 to activate estrogen-receptor-regulated genes. tandfonline.com By inhibiting CARM1, this compound can suppress estrogen-dependent gene activation.
STAT1: Signal Transducer and Activator of Transcription 1 (STAT1) is a key component of the JAK-STAT signaling pathway. frontiersin.org In breast cancer cells, STAT1 can facilitate the transcription of the estrogen receptor α (ESR1) gene. proteinatlas.org While direct methylation of STAT1 by PRMTs is not fully detailed, the JAK-STAT pathway is known to be regulated by methylation events, and tumor STAT1 activity can drive tumor progression. frontiersin.orgyoutube.com
FOXO1: The Forkhead box O1 (FOXO1) transcription factor is a key regulator of apoptosis and metabolism. nih.gov PRMT1 methylates FOXO1 at arginine residues (Arg248, Arg250), which directly blocks its inhibitory phosphorylation by the kinase Akt. nih.gov This methylation stabilizes FOXO1 and promotes its pro-apoptotic function. Inhibition of PRMT1 by this compound would be expected to enhance FOXO1 phosphorylation, leading to its nuclear exclusion and degradation, thereby promoting cell survival. nih.govnih.gov
TAF15: TATA-binding protein-associated factor 15 (TAF15) is an RNA-binding protein involved in transcription and splicing. nih.govnih.govtheaftd.org PRMT1 methylates TAF15, a modification that is essential for its proper nuclear localization and gene regulatory activity. nih.gov Inhibition of PRMT1 by this compound would disrupt TAF15 function. In the context of myocardial infarction, PRMT1-mediated hypermethylation of TAF15 promotes ferroptosis; thus, inhibiting PRMT1 could be protective. nih.gov
NF-κB: The regulation of Nuclear Factor-kappa B (NF-κB) by arginine methylation is complex. The p65 (RelA) subunit can be methylated at the same residue (Arg30) by different PRMTs with opposing outcomes. PRMT5 symmetrically dimethylates p65 to activate NF-κB signaling. pnas.orgnih.gov In contrast, PRMT1 asymmetrically dimethylates p65, which inhibits its binding to DNA and represses NF-κB target genes. uni.lu Furthermore, PRMT2 also acts as an inhibitor of NF-κB. nih.gov Therefore, the net effect of a broad-spectrum PRMT inhibitor like this compound on NF-κB is highly context-dependent and difficult to predict without knowing the relative contribution of each PRMT.
RUNX1 (AML1): In leukemia, the oncogenic fusion protein AML1/ETO forms a complex with the wild-type RUNX1 protein on chromatin to regulate gene expression. nih.gov This complex can either activate or repress target genes, with activation often involving the recruitment of other factors like AP-1. nih.gov The role of PRMTs in this specific complex is an area of ongoing investigation, but given their broad substrate range, it is plausible that this compound could modulate its activity.
MyoD: MyoD is a master transcription factor for muscle differentiation. researchgate.net PRMT1 interacts with and methylates MyoD, which enhances its ability to bind DNA and activate the transcription of myogenic genes. nih.gov Inhibition of PRMT1 with inhibitors or by genetic deletion impairs muscle stem cell differentiation, highlighting a critical role for arginine methylation in myogenesis. nih.govnih.gov this compound would therefore be expected to suppress MyoD-driven muscle development.
ZEB1: The transcription factor ZEB1 is a key activator of the epithelial-to-mesenchymal transition (EMT), a process critical for development and cancer metastasis. researchgate.netacs.org While a direct regulatory link between PRMTs and ZEB1 is not firmly established, the signaling pathways that induce ZEB1, such as TGF-β and NF-κB, are known to be modulated by methylation events. acs.org
c-Fos: c-Fos is a component of the Activator Protein-1 (AP-1) transcription factor complex. AP-1 can be recruited by other transcription factor complexes, such as the AML1/ETO-AML1 complex in leukemia, to activate gene expression. nih.gov Modulation of these larger complexes by this compound could indirectly affect c-Fos/AP-1 activity.
TBX19: T-box transcription factor 19 is essential for the development of corticotroph cells in the pituitary gland and for the expression of the POMC gene. nih.govmaayanlab.cloud Although it is a critical transcription factor, its direct regulation by arginine methylation via PRMTs has not been extensively documented.
Table 2: Effects of PRMT Inhibition by this compound on Specific Transcription Factors
| Transcription Factor | Function | Regulation by PRMTs / Effect of this compound | Citation(s) |
|---|---|---|---|
| p53 | Tumor suppressor, stress response | Co-activated by PRMT1 and CARM1. This compound would inhibit p53 activity. | nii.ac.jp |
| ESR1 | Nuclear hormone receptor | Co-activated by CARM1. This compound can inhibit estrogen-regulated transcription. | nih.govtandfonline.com |
| STAT1 | Signal transduction, immune response | Can regulate ESR1 transcription. JAK-STAT pathway is modulated by methylation. | frontiersin.orgproteinatlas.org |
| FOXO1 | Apoptosis, metabolism | Methylated by PRMT1, which blocks inhibitory phosphorylation. This compound would decrease FOXO1 stability/activity. | nih.govnih.gov |
| TAF15 | Transcription, RNA splicing | Methylated by PRMT1, which is required for its function. This compound would disrupt TAF15 activity. | nih.govnih.gov |
| NF-κB (p65) | Inflammation, cell survival | Activated by PRMT5, but repressed by PRMT1 and PRMT2. Effect of this compound is context-dependent. | uni.lupnas.orgnih.govnih.gov |
| RUNX1 (AML1) | Hematopoiesis | Forms regulatory complexes (e.g., with AML1/ETO) that control gene expression. | nih.gov |
| MyoD | Muscle differentiation | Activated by PRMT1 methylation. This compound would inhibit myogenic function. | nih.govnih.gov |
| ZEB1 | Epithelial-to-mesenchymal transition (EMT) | Induced by pathways (e.g., NF-κB) that are regulated by PRMTs. | researchgate.netacs.org |
| c-Fos (AP-1) | Cell proliferation, differentiation | Recruited by other transcription factor complexes modulated by PRMTs. | nih.gov |
| TBX19 | Pituitary development | Essential transcription factor; direct regulation by PRMTs is not well documented. | nih.govmaayanlab.cloud |
RNA Metabolism and Processing
This compound significantly perturbs RNA metabolism by altering the post-translational modification of key RNA-binding proteins (RBPs), which are central to splicing, transport, and stability.
The process of alternative splicing, which allows for the generation of multiple protein isoforms from a single gene, is heavily regulated by splicing factors, many of which are substrates for PRMTs. elifesciences.orgnih.gov PRMT1, in particular, methylates numerous proteins containing arginine-glycine-glycine (RGG) motifs, which are common in RBPs that are core components of the spliceosome, such as heterogeneous nuclear ribonucleoproteins (hnRNPs). nih.govnih.govnih.gov
The methylation status of these splicing factors can modulate their binding affinity for RNA and their interactions with other proteins, thereby influencing splice site selection. elifesciences.org For example, methylation of hnRNP A1 has been shown to decrease its RNA-binding activity. mdpi.com By inhibiting this methylation, this compound can alter the normal patterns of alternative splicing. elifesciences.org This disruption in the regulated balance of splicing can lead to changes in the proteome and cellular function. While the global consequences of this compound on the spliceosome are widespread, the precise effects are context-dependent, varying with cell type and the specific repertoire of expressed splicing factors.
This compound directly impacts the function of numerous RBPs by preventing their arginine methylation by PRMTs.
RBM15: RNA-binding protein 15 (RBM15) is a known substrate for PRMT1. Its methylation is linked to its subsequent ubiquitination and degradation. Inhibition of PRMT1-mediated methylation of RBM15 has been shown to alter the alternative splicing of downstream genes critical for megakaryocyte differentiation, such as GATA1 and c-MPL. nih.gov
Sam68: The Src-associated in mitosis 68 kDa protein (Sam68) is an hnRNP K homology domain-containing RBP that is methylated by PRMT1. nih.govnih.gov This methylation is critical for its proper nuclear localization. Treatment of cells with methylase inhibitors like this compound, or analysis of cells deficient in PRMT1, reveals a significant accumulation of Sam68 in the cytoplasm. nih.govnih.gov This mislocalization impairs its function, such as its ability to facilitate the export of unspliced viral RNAs. nih.govnih.gov
hnRNPA1/hnRNPA2: Heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1) is a well-established substrate for type I PRMTs. elifesciences.org Its methylation at multiple arginine residues within its C-terminal glycine-arginine-rich (GAR) domain reduces its affinity for RNA. mdpi.com The use of type I PRMT inhibitors leads to a dose-dependent decrease in hnRNPA1 methylation. elifesciences.org By preventing this modification, this compound can alter the role of hnRNPA1 in mRNA splicing, stability, and translation. mdpi.com
ILF3: Interleukin enhancer-binding factor 3 (ILF3) is a double-stranded RBP that interacts directly with and is a robust substrate for methylation by PRMT1. nih.govmdpi.combellbrooklabs.com The C-terminal region of ILF3 is the primary site of this interaction and methylation. mdpi.com Methylation of the Xenopus ortholog of ILF3 has been shown to alter its DNA-binding activity, suggesting that this compound could modulate its transcriptional regulatory functions. nih.gov
SUPT5H: Suppressor of Ty 5 homolog (SUPT5H) is a transcription elongation factor that plays a role in RNA processing. While many transcription and splicing factors are PRMT substrates, the direct methylation of SUPT5H by PRMTs and its regulation by this compound are not as well-characterized in the current literature.
| RNA Binding Protein | Methylating PRMT | Consequence of Methylation | Effect of this compound Inhibition |
| RBM15 | PRMT1 | Marks protein for degradation, affects splicing of target genes nih.gov | Stabilizes RBM15, alters splicing patterns nih.gov |
| Sam68 | PRMT1 | Promotes nuclear localization and function nih.govnih.gov | Causes cytoplasmic accumulation, impairs function nih.govnih.gov |
| hnRNPA1 | Type I PRMTs | Decreases RNA binding affinity, affects splicing elifesciences.orgmdpi.com | Increases RNA binding, alters splicing and translation elifesciences.orgmdpi.com |
| ILF3 | PRMT1 | Modulates DNA/RNA binding activity mdpi.comnih.gov | Alters transcriptional/regulatory functions nih.gov |
| SUPT5H | Not well-defined | Not well-defined | Not well-defined |
Stress granules (SGs) are cytoplasmic condensates of proteins and untranslated mRNAs that form in response to cellular stress. The assembly of these granules is a highly regulated process involving key nucleating proteins, whose functions are modulated by post-translational modifications, including arginine methylation.
G3BP1: Ras-GTPase-activating protein-binding protein 1 (G3BP1) is a critical nucleator of SGs. G3BP1 is methylated by PRMT1, and this methylation state acts as a molecular switch for SG assembly. rsc.orgnih.gov Under normal conditions, methylated G3BP1 is repressed from forming large SGs. thebiogrid.org However, upon cellular stress (e.g., oxidative stress), G3BP1 is rapidly demethylated, which promotes its self-aggregation and the nucleation of SGs. nih.govthebiogrid.org By inhibiting PRMT1, this compound prevents the methylation of G3BP1, thus lowering the threshold for SG assembly and promoting their formation even under low-stress conditions. nih.govthebiogrid.org
Caprin1: Caprin1 is another key component of SGs. Recent research has shown that Caprin1 acts as a crucial bridge, recruiting PRMT1 to G3BP1 within the cytoplasm. This interaction facilitates the formation of a PRMT1-G3BP1 complex, ensuring that G3BP1 is appropriately methylated under non-stress conditions to prevent aberrant SG formation. Inhibition of PRMT1 by this compound would disrupt this regulatory check, leaving the Caprin1-G3BP1 complex in a state permissive for SG assembly.
Signal Transduction Pathway Perturbations
The Wnt signaling pathway is fundamental to development and cellular homeostasis, and its dysregulation is a hallmark of cancer. This compound perturbs this pathway by inhibiting PRMT1, which has a dual and opposing role in Wnt regulation through the methylation of different key components. nih.gov
Firstly, PRMT1 can activate the canonical Wnt pathway. rsc.org It does so by methylating G3BP1, which in its unmethylated state, binds to and promotes the degradation of β-catenin (Ctnnb1) mRNA. rsc.org Upon Wnt stimulation, PRMT1 is activated and methylates G3BP1, causing it to release the Ctnnb1 mRNA. rsc.org This leads to increased β-catenin protein levels and enhanced Wnt signaling. rsc.org By inhibiting PRMT1, this compound would prevent G3BP1 methylation, keeping it bound to Ctnnb1 mRNA and thus suppressing this arm of Wnt activation. rsc.org
Conversely, PRMT1 can also act as a negative regulator of the Wnt pathway by methylating and increasing the stability of Axin, the central scaffold of the β-catenin destruction complex. researcher.lifenih.gov A more stable Axin protein enhances the degradation of β-catenin, thereby dampening Wnt signaling. researcher.life When this compound inhibits PRMT1, Axin is no longer methylated and becomes less stable. researcher.lifenih.gov This leads to the disassembly of the destruction complex, accumulation of β-catenin, and a subsequent increase in Wnt pathway activity. nih.gov Therefore, the net effect of this compound on Wnt signaling is complex and depends on the cellular balance of these opposing regulatory actions.
FOXO Signaling Pathway Dynamics
The Forkhead box O (FOXO) family of transcription factors are critical regulators of cellular processes such as apoptosis, cell-cycle control, and resistance to oxidative stress. cusabio.comnih.gov The activity of FOXO proteins is tightly controlled, in part, by their subcellular localization. Under normal growth conditions, the PI3K-Akt signaling pathway leads to the phosphorylation of FOXO proteins, causing them to be sequestered in the cytoplasm and thereby preventing their transcriptional activity. nih.govnih.gov
Inhibition of Protein Arginine Methyltransferase 1 (PRMT1) by Arginine N-Methyltransferase Inhibitor-1 (this compound) introduces a significant regulatory layer to this pathway. PRMT1 has been shown to methylate FOXO1 at conserved arginine residues (Arg248 and Arg250) that are located within the consensus motif for Akt phosphorylation. nih.govresearchgate.net This methylation event directly impedes the subsequent phosphorylation of FOXO1 by Akt at Serine 253. nih.govresearchgate.net
By preventing this inhibitory phosphorylation, the inhibition of PRMT1 by this compound effectively promotes the nuclear retention of FOXO1. nih.govresearchgate.net This sustained nuclear presence of FOXO1 enhances its transcriptional activity, leading to the increased expression of its target genes. researchgate.net Consequently, the inhibition of PRMT1 can influence cell fate decisions by modulating the output of the FOXO signaling pathway. For instance, a reduction in PRMT1 activity has been linked to a decrease in apoptosis induced by oxidative stress, a process that is dependent on the PI3K-Akt signaling pathway. nih.govresearchgate.net This suggests that the pro-apoptotic function of PRMT1 during oxidative stress is largely mediated through its inhibition of FOXO1 phosphorylation. researchgate.net
Nuclear Hormone Receptor Pathway Interactions
Nuclear hormone receptors are a large family of ligand-activated transcription factors that regulate a wide array of physiological processes. Their activity is modulated by the binding of hormones and other lipophilic molecules, which instigates the recruitment of coactivator and corepressor proteins to target gene promoters. nih.govresearchgate.net
Protein Arginine Methyltransferase 1 (PRMT1), the target of this compound, has been identified as a key coactivator for several nuclear hormone receptors. nih.govnih.gov For example, PRMT1 can associate with the p160 family of coactivators, acting as a secondary coactivator to enhance the transcriptional activity of nuclear receptors. nih.gov The enzymatic activity of PRMT1, specifically the methylation of histone H4 at arginine 3, is strongly correlated with the induction of target genes by nuclear receptors like Hepatocyte Nuclear Factor 4 (HNF4). nih.gov
The inhibition of PRMT1 by this compound can, therefore, disrupt these interactions and modulate the transcriptional output of nuclear hormone receptor pathways. By blocking the methyltransferase activity of PRMT1, this compound can prevent the histone modifications necessary for efficient gene transcription initiated by nuclear receptors. Furthermore, PRMT1 can directly methylate nuclear receptors themselves, as seen with HNF4, which can enhance their DNA binding affinity. nih.gov Inhibition by this compound would abrogate this effect, further dampening the activity of the receptor. The interplay between PRMT1 and nuclear hormone receptors highlights a critical mechanism for controlling gene expression, which can be targeted by inhibitors like this compound.
PI3K-Akt Signaling Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a central regulator of cell proliferation, survival, and growth. nih.gov Dysregulation of this pathway is a common feature in many diseases, including cancer. nih.gov The inhibition of Protein Arginine Methyltransferase 1 (PRMT1) by this compound has been shown to impact this critical signaling cascade.
Research has demonstrated that treatment with this compound can lead to the suppression of the PI3K-Akt pathway. nih.gov This inhibitory effect has been observed in various cancer cell types, including rhabdomyosarcoma, where this compound treatment reduces cell growth and promotes apoptosis through its influence on this pathway. nih.gov The mechanism by which PRMT1 inhibition affects PI3K-Akt signaling is multifaceted. As previously discussed, PRMT1-mediated methylation of FOXO1 prevents its phosphorylation by Akt. nih.govresearchgate.net Therefore, inhibition of PRMT1 by this compound allows for Akt-mediated phosphorylation and subsequent cytoplasmic sequestration of FOXO1, thereby influencing the downstream effects of Akt signaling. nih.govresearchgate.net The intricate relationship between PRMT1 and the PI3K-Akt pathway underscores the potential of this compound to modulate fundamental cellular processes governed by this signaling axis.
cGAS-STING Signaling Pathway Activation
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. frontiersin.orgnih.govyoutube.com Upon binding to DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. nih.govbioworld.com Activated STING then triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. youtube.combioworld.com
Recent studies have revealed that Protein Arginine Methyltransferase 1 (PRMT1) acts as a negative regulator of this pathway. nih.govresearchgate.net PRMT1 can methylate cGAS, which inhibits its enzymatic activity and prevents its dimerization, thereby suppressing the downstream signaling cascade. nih.govresearchgate.net
The inhibition of PRMT1 by this compound can, therefore, lead to the activation of the cGAS-STING pathway. nih.gov By preventing the inhibitory methylation of cGAS, this compound allows for the sensing of cytosolic DNA and the subsequent production of interferons. nih.govresearchgate.net This activation of the cGAS-STING pathway through PRMT1 inhibition has been shown to enhance anti-tumor immunity by increasing the infiltration of immune cells into the tumor microenvironment. nih.govbioworld.com
STAT3 Signaling Pathway Blockade
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. frontiersin.org The STAT3 signaling pathway is often constitutively activated in many types of cancer, contributing to tumor progression.
Protein Arginine Methyltransferase 1 (PRMT1) has been identified as a key regulator of STAT3 activity. PRMT1 can directly methylate STAT3, and this modification is crucial for its activation. nih.gov This methylation event promotes the transcriptional activity of STAT3, leading to the expression of its target genes, some of which are involved in suppressing apoptosis. nih.gov
Inhibition of PRMT1 by this compound can effectively block the STAT3 signaling pathway. nih.gov By preventing the arginine methylation of STAT3, this compound inhibits its activation and subsequent transcriptional function. nih.gov This blockade of STAT3 signaling can lead to the downregulation of anti-apoptotic genes, thereby promoting apoptosis in cancer cells. nih.gov For example, in osteosarcoma cells, inhibition of PRMT1 has been shown to reduce STAT3 arginine methylation, leading to the downregulation of the pro-survival gene FAS and subsequent apoptosis. nih.gov
TGFβ/SMAD3 Pathway Regulation
The Transforming Growth Factor-beta (TGFβ) signaling pathway is a critical regulator of a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production. nih.govscientificarchives.com The canonical TGFβ pathway involves the activation of SMAD transcription factors, particularly SMAD3, which then translocate to the nucleus to regulate target gene expression. nih.govnih.gov
Protein Arginine Methyltransferase 1 (PRMT1) has been shown to play a significant role in modulating the TGFβ/SMAD3 pathway. nih.gov In the context of renal fibrosis, PRMT1 expression is elevated and contributes to the activation of renal fibroblasts and the development of fibrosis through the activation of TGF-β/Smad3 signaling. nih.gov
The use of Arginine N-Methyltransferase Inhibitor-1 (this compound) has been demonstrated to inhibit this process. nih.gov Treatment with this compound reduces the expression of PRMT1 and attenuates the deposition of extracellular matrix proteins. nih.gov Mechanistically, this compound treatment inhibits the phosphorylation of SMAD3 and the expression of the TGF-β receptor I. nih.gov Furthermore, this compound prevents the downregulation of the inhibitory SMAD7, which acts as a negative feedback regulator of the pathway. nih.gov These findings indicate that inhibition of PRMT1 by this compound can effectively regulate the TGFβ/SMAD3 pathway, suggesting a potential therapeutic application in fibrotic diseases. nih.gov
EGFR Signaling Pathway Influence
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways that regulate cell proliferation, survival, and migration. nih.govbiorxiv.org Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. nih.govbiorxiv.org
Protein Arginine Methyltransferase 1 (PRMT1) has emerged as a key regulator of EGFR signaling. nih.govbiorxiv.orgnih.gov PRMT1 can directly methylate the EGFR at arginine residues within its extracellular domain. nih.govtmc.edu This methylation event enhances the binding of EGF to the receptor, promoting receptor dimerization and subsequent activation of downstream signaling pathways. nih.govtmc.edu
The inhibition of PRMT1 by this compound can therefore influence the EGFR signaling pathway. By preventing the methylation of EGFR, this compound can reduce its activation and subsequent signaling. researchgate.net This has been observed in colorectal cancer cells, where inhibition of PRMT1 leads to a decrease in EGFR-dependent cell proliferation. nih.gov Furthermore, in breast cancer, PRMT1 has been shown to regulate the EGFR pathway, and its inhibition can decrease cell survival. nih.govbiorxiv.org The influence of this compound on EGFR signaling highlights its potential to modulate a key pathway involved in cancer development and progression.
Hedgehog Signaling Pathway Impact
The Hedgehog (HH) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. nih.gov Its dysregulation, particularly constitutive activation, is implicated in the proliferation and maintenance of cancer stem cells in various malignancies, including acute myeloid leukemia (AML). nih.govfrontiersin.org The primary effectors of the HH pathway are the GLI family of transcription factors (GLI1, GLI2, GLI3). nih.gov Protein arginine methyltransferases (PRMTs), the targets of this compound, play a significant role in modulating the activity of these transcription factors. nih.gov
Estrogen Signaling Pathway Regulation
Estrogen signaling, primarily mediated by the estrogen receptor alpha (ERα), is fundamental to the development of the mammary gland and is a key driver in the progression of ERα-positive breast cancers. nih.gov This signaling occurs through both classical "genomic" pathways, involving direct DNA binding, and rapid "non-genomic" pathways that are initiated from the cell membrane. nih.govnih.gov
The activity of ERα is regulated by post-translational modifications, including arginine methylation by Protein Arginine Methyltransferase 1 (PRMT1). nih.govnih.gov Upon estrogen stimulation, PRMT1 methylates ERα at arginine 260 (R260), a residue located in the DNA-binding domain. nih.govuniprot.org This methylation event is crucial for the non-genomic functions of ERα. It facilitates the interaction of ERα with the p85 subunit of Phosphatidylinositol 3-Kinase (PI3K) and the tyrosine kinase Src, forming a signaling complex. nih.govuniprot.org This complex, which also recruits focal adhesion kinase (FAK), activates downstream kinase cascades involved in cell migration and proliferation. nih.govuniprot.org
Inhibition of PRMT1 with a compound like this compound would prevent the methylation of ERα at R260. nih.gov This would impair the formation of the ERα/Src/PI3K signaling complex, thereby attenuating the rapid, non-genomic signals transduced by estrogen. nih.gov This mechanism highlights how targeting PRMT1 can disrupt a critical activation step in estrogen receptor signaling, which is particularly relevant in breast cancers where ERα is often hypermethylated. nih.govuniprot.org
| Pathway Component | Role in Estrogen Signaling | Effect of PRMT1 Inhibition (e.g., by this compound) |
| ERα (Estrogen Receptor α) | Key mediator of estrogen signals; transcription factor. nih.govnih.gov | Prevents methylation at Arginine 260. nih.govnih.gov |
| PRMT1 | Methylates ERα, enabling interaction with PI3K and Src. nih.gov | Direct target of inhibition. |
| PI3K (p85 subunit) | Interacts with methylated ERα to initiate downstream signaling. nih.govuniprot.org | Interaction with ERα is blocked. nih.gov |
| Src | Kinase that binds to methylated ERα as part of the signaling complex. nih.govuniprot.org | Interaction with ERα is blocked. nih.gov |
| FAK (Focal Adhesion Kinase) | Recruited to the ERα signaling complex; involved in cell migration. nih.govuniprot.org | Recruitment to the complex is prevented. nih.gov |
MAP3K5/ASK1 Pathway Inhibition
Apoptosis signal-regulating kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule that responds to various cellular stresses, including oxidative stress and endoplasmic reticulum (ER) stress. nih.govnih.gov Activation of ASK1 leads to the downstream activation of JNK and p38 MAP kinases, which can subsequently trigger apoptosis. nih.govnih.gov
PRMTs have been shown to regulate the ASK1 pathway. Specifically, PRMT5 can methylate ASK1 at arginine residue 89. nih.gov This methylation event promotes the association of ASK1 with the survival kinase AKT. The resulting ASK1-AKT interaction leads to the phosphorylation of ASK1 at serine 83, which attenuates ASK1's kinase activity and inhibits its pro-apoptotic function. nih.gov
By inhibiting PRMTs, this compound could disrupt this regulatory mechanism. Preventing the methylation of ASK1 would likely reduce its association with AKT, leaving ASK1 more susceptible to activation by stress signals. This would, in turn, promote the activation of the downstream JNK/p38 pathways, potentially leading to increased apoptosis. This positions PRMT inhibition as a mechanism to modulate the cellular response to stress by influencing the ASK1 signaling hub. nih.govnih.gov
DNA Damage Response and Genomic Integrity
Involvement in DNA Repair Pathways (e.g., MRE11, TP53BP1, BRCA1, FEN1, DNA Pol β)
The maintenance of genomic integrity relies on a complex network of DNA damage response (DDR) pathways. mdpi.comnih.gov Protein arginine methylation, catalyzed by PRMTs, is a critical post-translational modification that regulates the function of key DDR proteins. mdpi.comnih.gov Inhibition of PRMT1 by this compound can therefore significantly impact DNA repair.
Several essential DNA repair proteins are known substrates of PRMT1:
MRE11: A component of the MRN (Mre11-Rad50-Nbs1) complex, which is a primary sensor of DNA double-strand breaks (DSBs). mdpi.comresearchgate.net PRMT1-mediated methylation of MRE11 is crucial for its nuclease activity and the initiation of DSB repair. biorxiv.org In the absence of functional BRCA1, MRE11 can cause uncontrolled resection of DNA, leading to genomic instability. biorxiv.org
TP53BP1 (53BP1): A key factor that promotes the repair of DSBs via the non-homologous end joining (NHEJ) pathway by protecting the break ends from resection. mdpi.comresearchgate.net Loss of 53BP1 can partially restore homologous recombination (HR) in BRCA1-deficient cells, highlighting the intricate balance between these repair pathways. researchgate.netnih.gov PRMT1 methylates 53BP1, and this modification is essential for its recruitment to sites of DNA damage. mdpi.comresearchgate.net
BRCA1: A tumor suppressor central to the HR pathway of DSB repair. mdpi.comresearchgate.net PRMT1 methylates BRCA1, influencing its function in the DDR. mdpi.comresearchgate.net The interplay between BRCA1 and 53BP1 is critical for determining the choice of DSB repair pathway. nih.gov
FEN1 (Flap endonuclease 1): A nuclease involved in multiple repair pathways, including long-patch base excision repair (BER) and Okazaki fragment processing during replication. mdpi.comnih.gov PRMT1 methylates FEN1, affecting its stability and function. mdpi.comresearchgate.net
DNA Polymerase β (Pol β): A key polymerase in the BER pathway, responsible for filling single-nucleotide gaps in DNA. mdpi.comresearchgate.net PRMT1 methylates Pol β, modulating its activity. mdpi.comresearchgate.net
| DNA Repair Protein | Function in DNA Damage Response | Regulation by PRMT1 |
| MRE11 | Senses DNA double-strand breaks (DSBs) and initiates resection. plos.org | Methylated by PRMT1, which is required for its nuclease activity. mdpi.combiorxiv.org |
| TP53BP1 | Promotes non-homologous end joining (NHEJ) and inhibits DNA end resection. researchgate.net | Methylated by PRMT1, facilitating its recruitment to DNA damage sites. mdpi.comresearchgate.net |
| BRCA1 | Central protein in homologous recombination (HR) repair. researchgate.netnih.gov | Methylated by PRMT1, which influences its DDR functions. mdpi.comresearchgate.net |
| FEN1 | Nuclease in base excision repair (BER) and replication. nih.gov | Methylated by PRMT1, which regulates its stability and activity. mdpi.comresearchgate.net |
| DNA Pol β | Polymerase in the BER pathway. mdpi.com | Methylated by PRMT1, which modulates its enzymatic activity. mdpi.comresearchgate.net |
Consequences for Cellular DNA Damage and Genetic Instability
By disrupting the methylation-dependent regulation of multiple DNA repair proteins, the inhibition of PRMTs by this compound has profound consequences for genome stability. nih.gov When the functions of key factors like MRE11, 53BP1, and BRCA1 are impaired, the cell's ability to accurately and efficiently repair DNA double-strand breaks is compromised. mdpi.comresearchgate.net This can lead to an accumulation of unrepaired DNA lesions. nih.gov
Regulation of Fundamental Cellular Processes
The inhibition of arginine N-methyltransferases by this compound extends beyond specific signaling pathways to affect fundamental cellular processes, including cell cycle progression and proliferation. nih.gov Arginine methylation is deeply integrated into the machinery that controls cell division. nih.gov For instance, PRMT1 directly methylates key cell cycle regulators, thereby influencing the transitions between different phases of the cell cycle. nih.gov
The impact of this compound on the Hedgehog and estrogen signaling pathways directly influences cell proliferation programs. nih.govnih.gov By attenuating these growth-promoting signals, PRMT inhibition can slow down or arrest cell proliferation. nih.gov Furthermore, the induction of DNA damage and genomic instability through the disruption of DDR pathways creates a significant barrier to cell cycle progression. nih.gov Cells with substantial DNA damage often trigger cell cycle checkpoints, leading to arrest to allow time for repair; if the damage is too severe, it can lead to apoptosis or cellular senescence. wikipedia.org Therefore, the widespread effects of this compound on signal transduction and genome maintenance converge to exert powerful control over the core processes of cell growth and division. nih.govnih.gov
Cellular Proliferation Control
The inhibition of PRMTs by this compound has a significant impact on the control of cellular proliferation, primarily by inducing cell cycle arrest and reducing cell viability, particularly in cancer cells. Research has demonstrated that this compound can suppress the growth of various cancer cell lines in a dose- and time-dependent manner. medchemexpress.com
Studies on rhabdomyosarcoma (RMS) cells, for instance, have shown that this compound reduces the rate of cell proliferation and stalls cells in the G1 phase of the cell cycle. nih.gov This anti-proliferative effect has also been observed in sarcoma (S180 and U2OS) and lung carcinoma cell lines. medchemexpress.comresearchgate.net The mechanism underlying this effect involves the inhibition of PRMTs, which are often overexpressed in cancer cells and are pivotal in modulating the expression of genes responsible for cell growth and proliferation. nih.gov By blocking the activity of these enzymes, this compound effectively curtails uncontrolled cell division. nih.gov
| Cell Line | Cancer Type | Observed Effect of this compound | Reference |
|---|---|---|---|
| Rh30 and RD | Rhabdomyosarcoma | Reduced proliferation rate; G1 cell cycle arrest | nih.gov |
| S180 and U2OS | Sarcoma | Inhibited cell viability in a dose- and time-dependent manner | medchemexpress.com |
| LLC and GLC-82 | Lung Carcinoma | Inhibited cell viability and colony formation | researchgate.net |
Cellular Differentiation Processes
Arginine methylation is a key regulatory mechanism in cell fate decisions and differentiation. nih.gov The enzyme PRMT1, a primary target of this compound, plays a crucial role in modulating the differentiation of various cell lineages, particularly within the immune system.
A significant example is the differentiation of monocytes into macrophages. PRMT1 is induced during this process and is responsible for depositing an activating histone mark (asymmetric dimethylation of histone H4 at arginine 3, or H4R3me2a) on the promoter of the PPARγ gene. nih.gov Peroxisome proliferator-activated receptor-gamma (PPARγ) is a master transcription factor that governs the polarization of macrophages toward an anti-inflammatory M2 phenotype. nih.gov Inhibition of PRMT1 by this compound would prevent this histone methylation, leading to diminished PPARγ expression in response to stimuli like Interleukin-4 (IL-4). nih.gov Consequently, this blocks the acquisition of M2 macrophage characteristics, demonstrating that PRMT1 activity, and its inhibition by this compound, is a critical checkpoint in myeloid cell differentiation. nih.gov While PRMT1 is essential for some developmental processes, studies on knockout mice have shown that individual cells can remain viable without the enzyme, suggesting its role is more critical at the level of organismal development and specific cell fate decisions rather than basic cell survival. nih.gov
Apoptosis Induction and Regulation
This compound has been shown to be a potent inducer of apoptosis, or programmed cell death, in several cancer models. medchemexpress.comnih.gov This process is critical for eliminating damaged or malignant cells and is tightly regulated by a balance of pro- and anti-apoptotic proteins. nih.govedpsciences.org The inhibition of PRMTs by this compound shifts this balance, favoring cell death.
The execution of apoptosis is carried out by a family of proteases called caspases. nih.govnih.gov These enzymes are activated in a cascade, with initiator caspases (like caspase-9) activating executioner caspases (like caspase-3), which then dismantle the cell. nih.govyoutube.comyoutube.com Research in rhabdomyosarcoma cells treated with this compound points to the involvement of the intrinsic apoptotic pathway. nih.gov This pathway is governed by the Bcl-2 family of proteins. edpsciences.org this compound treatment was found to alter the expression of genes in this family, leading to a decrease in the anti-apoptotic protein Bcl-xL (encoded by the BCL2L1 gene) and an increase in the pro-apoptotic protein GADD45G. nih.gov This shift in the ratio of anti- to pro-apoptotic factors ultimately triggers the caspase cascade and leads to cell death. nih.gov
| Gene | Protein Product | Function | Effect of this compound Treatment in RMS Cells | Reference |
|---|---|---|---|---|
| BCL2L1 | Bcl-xL | Anti-apoptotic | Expression lowered | nih.gov |
| GADD45G | GADD45G | Pro-apoptotic | Expression increased | nih.gov |
Cell Migration and Invasion Modulation
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. nih.gov The inhibition of PRMTs by this compound has been demonstrated to reduce the invasive capabilities of cancer cells. nih.gov
In studies on rhabdomyosarcoma, treatment with PRMT inhibitors including this compound was shown to decrease the invasive phenotype of the cells. nih.gov The process of invasion requires the enzymatic breakdown of the extracellular matrix, a complex network of proteins that surrounds cells. youtube.com While the precise mechanisms by which this compound curtails invasion are still being fully elucidated, it is understood that PRMTs regulate the expression and function of numerous proteins involved in cell adhesion, motility, and matrix remodeling. nih.gov By preventing the methylation of these key substrate proteins, this compound interferes with the signaling pathways that drive the migratory and invasive behavior of malignant cells. nih.gov
Cellular Senescence Regulation
Cellular senescence is a state of irreversible cell cycle arrest that prevents the proliferation of damaged or potentially cancerous cells. mdpi.comnih.gov This process is primarily controlled by two key tumor suppressor pathways: the p53/p21 pathway and the p16/Rb pathway. nih.govmdpi.com Activation of the transcription factor p53 leads to the expression of p21, a potent inhibitor of the cyclin-dependent kinases (CDKs) that drive the cell cycle forward. mdpi.comyoutube.com
While direct studies on the effect of this compound on cellular senescence are limited, the central role of PRMT1 in regulating transcription factors like p53 suggests a potential link. nih.govnih.gov Arginine methylation is known to modulate the activity and stability of numerous transcription factors. Therefore, inhibition of PRMT1 by this compound could foreseeably alter the p53 signaling axis, thereby influencing the onset or maintenance of the senescent state. Given that p53 activity must be tightly regulated to control its various outcomes, including senescence and apoptosis, modulation of its methylation status by PRMTs is a plausible mechanism for cellular fate control that would be disrupted by this compound. youtube.com
Mitochondrial Homeostasis Maintenance
Mitochondria are central hubs for cellular energy production, metabolism, and apoptosis signaling. The maintenance of a healthy mitochondrial network, known as mitochondrial homeostasis, is crucial for cell survival. This involves complex processes of quality control, such as mitophagy (the selective removal of damaged mitochondria) and regulation of mitochondrial dynamics (fusion and fission).
Currently, there is a lack of direct research specifically investigating the effects of this compound on mitochondrial homeostasis. However, it is known that PRMTs methylate a wide range of cellular proteins, including those involved in metabolic regulation and stress responses. nih.gov For example, other compounds have been shown to induce mitochondrial dysfunction, such as mitochondrial swelling and depolarization of the mitochondrial membrane, as part of their mechanism of action. acs.org Given the pervasive nature of arginine methylation, it is plausible that inhibition of PRMTs by this compound could indirectly affect mitochondrial function by altering the activity of key regulatory proteins. This remains an area requiring further investigation to understand the full scope of this compound's cellular impact.
Protein-Protein Interaction Alterations
This compound, by inhibiting PRMTs, prevents these crucial modifications. For example, in INS-1 cells, this compound was found to regulate the intracellular translocation of the transcription factors FOXO1 and PDX-1 by altering their methylation and phosphorylation status. selleckchem.com PRMT1-mediated methylation of the tumor suppressor FOXO1 is known to prevent its degradation. nih.gov Inhibition of this process by this compound would therefore alter FOXO1 stability and its interactions with regulatory partners. Another primary set of substrates for PRMT1 are histones. nih.gov By inhibiting the methylation of histone H4 at arginine 3 (H4R3), this compound can alter chromatin structure and the recruitment of transcriptional machinery, thereby changing gene expression patterns. nih.govnih.gov The effect can be highly specific, as the enhanced activity of human PRMT1 over its mouse counterpart has been shown to be substrate-dependent. nih.gov
| PRMT Substrate | Function/Process | Consequence of Inhibiting Methylation with this compound | Reference |
|---|---|---|---|
| Histones (e.g., H4R3) | Transcriptional regulation, Chromatin structure | Alters gene expression; inhibits deposition of activating marks (H4R3me2a) | nih.govnih.gov |
| FOXO1 (Forkhead box protein O1) | Signal transduction, Apoptosis, Stress resistance | Alters subcellular localization and stability | selleckchem.com |
| PDX-1 (Pancreatic and duodenal homeobox 1) | Pancreatic development, Insulin (B600854) gene transcription | Alters subcellular localization | selleckchem.com |
| PPARγ (Peroxisome proliferator-activated receptor gamma) | Macrophage differentiation, Lipid metabolism | Inhibits gene expression by preventing H4R3me2a at its promoter | nih.gov |
Cellular Localization of Proteins
The inhibition of protein arginine N-methyltransferases (PRMTs) by Arginine N-Methyltransferase Inhibitor-1 (this compound) has significant consequences for the subcellular distribution of various proteins. Arginine methylation, a key post-translational modification, is crucial for regulating the transport of proteins between the nucleus and the cytoplasm. researchgate.netnih.gov By blocking this process, this compound can alter the normal localization of PRMT substrates, which in turn affects their function in cellular processes such as transcription, RNA splicing, and signal transduction. nih.gov
Research has demonstrated that the nucleocytoplasmic shuttling of certain proteins is dependent on their arginine methylation status. researchgate.net This transport is often mediated by specific nuclear localization signals (NLS) or nuclear export signals (NES) within the protein sequence, which are recognized by transport receptors like importins and exportins. youtube.comyoutube.comyoutube.com The methylation of arginine residues within or near these signaling sequences can influence the binding affinity of transport receptors, thereby controlling the direction and efficiency of protein movement across the nuclear envelope. nih.govnih.gov
The inhibition of PRMT1, a primary target of this compound, has been shown to directly impact the cellular localization of specific proteins, notably the Fused in Sarcoma/Translocated in Liposarcoma (FUS/TLS) protein, which is implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). researchgate.netplos.org Studies have revealed that both the depletion and inhibition of PRMT1 lead to a significant change in the subcellular location of ALS-associated FUS mutants. researchgate.net
Specifically, in the absence of PRMT1 activity, these mutant FUS proteins are sequestered in the nucleus, and there is a marked reduction in the formation of the cytoplasmic inclusions that are a hallmark of the disease. researchgate.net This suggests that arginine methylation by PRMT1 is a critical step in the nuclear export and subsequent cytoplasmic accumulation of pathogenic FUS. researchgate.net Further investigations have confirmed that modulating arginine methylation levels, either through a general methyltransferase inhibitor or by overexpressing an inactive form of PRMT1, alters the nucleus-to-cytoplasm ratio of FUS/TLS. plos.org
Another protein whose localization is affected by PRMT inhibition is the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1). This protein is involved in various aspects of RNA metabolism and shuttles between the nucleus and the cytoplasm. nih.govnih.gov Its movement is regulated by signaling pathways that can be influenced by post-translational modifications, including phosphorylation and likely arginine methylation. Inhibition of PRMTs by compounds like this compound can, therefore, be inferred to disrupt the normal trafficking of hnRNP A1, impacting its function in gene expression regulation.
Furthermore, PRMT1 itself has been observed to accumulate in distinct cytoplasmic bodies. Treatment with PRMT1 inhibitors leads to the disintegration of these structures. nih.gov This indicates that the inhibitor not only affects the localization of PRMT1 substrates but also the subcellular organization of the enzyme itself.
Research Findings on this compound and Protein Localization
Interactive Data Table: Effect of PRMT1 Inhibition on FUS/TLS Localization
| Condition | Predominant Localization of FUS/TLS Mutants | Cytoplasmic Inclusions | Reference |
| Control (Active PRMT1) | Cytoplasm | Present | researchgate.net |
| PRMT1 Knockout/Inhibition | Nucleus | Reduced | researchgate.netplos.org |
Interactive Data Table: Factors Influencing hnRNP A1 Localization
| Regulating Factor | Effect on hnRNP A1 | Implied Role of Arginine Methylation | Reference |
| ARK5 Kinase | Phosphorylates and regulates subcellular localization during stress | Interplay with methylation is likely for transport regulation | |
| M9 Domain (NLS) | Necessary and sufficient for nuclear localization | Methylation within or near this domain could modulate import | nih.gov |
Pre Clinical Investigations and Therapeutic Relevance of Arginine N Methyltransferase Inhibition with Ami 1
Research in Cancer Models
Hematological Malignancies (e.g., Leukemia, Acute Myeloid Leukemia, Lymphoma, Diffuse Large B-cell Lymphoma)
The role of protein arginine methyltransferases is critical in the development and maturation of blood cells, and their enzymatic activity is essential for various cellular functions in blood cancers like leukemia and lymphoma. mdpi.com Consequently, inhibitors of PRMTs have been a focal point of preclinical research in hematological malignancies.
In the context of Acute Myeloid Leukemia (AML) , increased activity of PRMT5 has been shown to promote leukemia growth both in laboratory cell cultures and in animal models. nih.gov Inhibition of PRMT5, either through genetic methods or with small molecule inhibitors, has demonstrated significant anti-leukemic effects. nih.gov For instance, a first-in-class small molecule inhibitor of PRMT5, HLCL-61, was found to suppress the growth of AML cells. nih.gov Another study highlighted that inhibiting PRMT5 could interfere with the production of oncoproteins and disrupt pathways that drive leukemia. aacrjournals.org Specifically, treatment with a PRMT5 inhibitor led to the maturation of AML cells, as indicated by an increase in the differentiation marker CD11b in both AML cell lines and primary patient blast cells. aacrjournals.org Pan-type I PRMT inhibitors have also shown efficacy, reducing the proliferation of leukemia cells and modulating cellular methylation patterns in the MV4-11 leukemia cell line. acs.org These inhibitors were found to induce cell cycle arrest and apoptosis, and to downregulate key genes involved in leukemia development, such as HOXA9 and MEIS1. acs.org
Research has also shown that leukemias with mutations in splicing factors are particularly sensitive to PRMT inhibitors. aacrjournals.org A selective PRMT5 inhibitor and a pan-type I PRMT inhibitor were found to be more lethal to AML cells with a mutation in the Srsf2 gene compared to cells with the normal gene. aacrjournals.org In mouse models, treatment with a PRMT5 inhibitor led to increased survival in mice with Srsf2-mutant tumors. aacrjournals.org
In various forms of Lymphoma , such as Diffuse Large B-cell Lymphoma (DLBCL), PRMT5 is highly expressed in cancer cell lines compared to normal B cells. nih.gov The inhibition of PRMT5 has been shown to reduce the proliferation of DLBCL cell lines in the lab and in xenograft mouse models, leading to smaller tumor volumes and improved survival. nih.gov In preclinical models of B-cell malignancies, including DLBCL and mantle cell lymphoma (MCL), small molecule inhibitors targeting PRMT5 have demonstrated promising activity. ashpublications.org Combining a PRMT5 inhibitor with venetoclax, a BCL-2 inhibitor, has been shown to potently induce both intrinsic and extrinsic apoptotic cell death in DLBCL and MCL cell lines. ashpublications.org
| Cancer Subtype | Model System | Inhibitor Class | Key Findings | Citation |
| Acute Myeloid Leukemia | Cell lines (MV4-11, Kasumi-1), Primary patient blasts | PRMT5 inhibitor (BLL1) | Dose-dependent inhibition of cell proliferation, decreased colony-forming ability, increased apoptosis, and promoted cell maturation. | aacrjournals.org |
| Acute Myeloid Leukemia | Cell lines, Primary patient-derived cells | PRMT5 inhibitor (HLCL-61) | Increased expression of miR-29b, suppressed Sp1 and FLT3, leading to significant antileukemic activity. | nih.gov |
| MLL-rearranged Leukemia | Cell lines (MV4-11) | Pan-type I PRMT inhibitor (28d) | Inhibited cell proliferation, induced cell cycle arrest and apoptosis, downregulated leukemogenic genes (HOXA9, MEIS1). | acs.org |
| Splicing Factor-Mutant Leukemia | AML cells (Srsf2-mutant) | PRMT5 inhibitor, Pan-type I PRMT inhibitor | Preferentially lethal to Srsf2-mutant cells, increased survival in mouse models with Srsf2-mutant tumors. | aacrjournals.org |
| Diffuse Large B-cell Lymphoma | Cell lines, Xenograft mouse model, Patient-derived xenograft model | PRMT5 inhibitor | PRMT5 knockout inhibited proliferation in vitro and in vivo. Small molecule inhibitor reduced tumor volume and improved survival. | nih.gov |
| B-cell Malignancies (DLBCL, MCL) | Cell lines | PRMT5 inhibitor (P1) + Venetoclax | Combination potently induced both intrinsic and extrinsic apoptotic cell death. | ashpublications.org |
Solid Tumor Models
In preclinical studies of colorectal cancer (CRC), PRMT5 has been found to be overexpressed in cancer cells and primary tumors from patients, and this overexpression is correlated with increased cell growth and poorer patient survival. nih.gov The use of Arginine N-methyltransferase inhibitor-1 (AMI-1) in a mouse xenograft model of CRC resulted in strong inhibition of tumor growth, an increased Bax/Bcl-2 ratio, and the induction of apoptosis. nih.gov In CRC cell lines, this compound also induced apoptosis and reduced the migratory activity of the cancer cells. nih.gov
Mechanistically, this compound was shown to significantly decrease the symmetric dimethylation of histone 4 (H4R3me2s), a specific marker of PRMT5 activity, in CRC xenografts, without affecting the histone mark of type I PRMTs. nih.gov This suggests that the anti-tumor effects of this compound in this context are mediated through the inhibition of PRMT5. nih.gov Further investigation identified the fibroblast growth factor receptor 3 (FGFR3) and the eukaryotic translation initiation factor 4E (eIF4E) as key genes regulated by PRMT5. nih.gov Knocking down PRMT5 led to reduced histone methylation on the promoters of these genes, resulting in their decreased expression. nih.gov These findings indicate that PRMT5 plays a significant role in CRC by epigenetically controlling the expression of oncogenes. nih.gov
| Model System | Key Findings | Citation |
| Mouse CRC xenograft model | This compound strongly inhibited tumor growth, increased the Bax/Bcl-2 ratio, and induced apoptosis. | nih.gov |
| CRC cell lines | This compound induced apoptosis and decreased migratory activity. | nih.gov |
| CRC xenografts | This compound significantly decreased symmetric dimethylation of histone 4 (H4R3me2s), a PRMT5-specific mark. | nih.gov |
| CRC cells | PRMT5 knockdown reduced levels of H4R3me2s and H3R8me2s methylation on FGFR3 and eIF4E promoters, decreasing their expression. | nih.gov |
Rhabdomyosarcoma (RMS), a type of soft tissue sarcoma, has also been a subject of investigation for PRMT inhibition. Studies have shown that PRMTs are overexpressed in RMS. nih.gov The use of broad-spectrum PRMT inhibitors, including this compound, has demonstrated a potent anti-tumor effect on RMS cells in laboratory settings. nih.govmdpi.com
Treatment with this compound was observed to reduce the invasive characteristics of RMS cells by decreasing their proliferation rate, viability, and their capacity to form colonies. nih.gov The inhibitor was effective in both alveolar (Rh30) and embryonal (RD) RMS cell lines. nih.gov Mechanistically, the anti-tumor effects of this compound in RMS cells involve the induction of apoptosis and the arrest of the cell cycle. nih.govmdpi.com
| Model System | Key Findings | Citation |
| RMS cell lines (Rh30, RD) | This compound and SAH reduce cell proliferation, viability, and colony formation. | nih.gov |
| RMS cells | PRMT inhibitors reduce the invasive nature of RMS cells by arresting the cell cycle and inducing apoptosis. | nih.govmdpi.com |
In the context of bone sarcomas, including osteosarcoma, this compound has been shown to significantly inhibit the viability of cancer cells. nih.govspandidos-publications.com Research has demonstrated that this compound can effectively suppress the growth of human osteosarcoma U2OS cells in vitro. nih.govspandidos-publications.com
Furthermore, in a mouse xenograft model using sarcoma 180 (S180) cells, treatment with this compound led to a significant decrease in tumor weight. nih.gov The study also revealed that this compound down-regulated the activity of PRMT5 and the symmetric dimethylation of histone 4 and histone 3, which are epigenetic marks specific to PRMT5. nih.govspandidos-publications.com These findings strongly suggest that the antitumor effects of this compound against sarcoma cells, including osteosarcoma, are mediated by targeting PRMT5. nih.govspandidos-publications.commedchemexpress.cn
| Model System | Key Findings | Citation |
| Human osteosarcoma U2OS cells | This compound significantly inhibited cell viability in vitro. | nih.govspandidos-publications.com |
| Mouse sarcoma 180 (S180) cells | This compound significantly inhibited cell viability in vitro. | nih.gov |
| Mouse xenograft model of S180 | This compound significantly decreased tumor weight and downregulated PRMT5 activity and its specific histone marks (H4R3me2s, H3R8me2s). | nih.govspandidos-publications.com |
| S180 cells | This compound induced apoptosis. | nih.gov |
Preclinical research in lung cancer has highlighted the potential of inhibiting PRMTs as a therapeutic strategy. Elevated expression of PRMT5 and its increased methyltransferase activity have been implicated in the proliferation of lung cancer cells. nih.gov The inhibition of PRMT5 using this compound has been shown to have an additive effect on the anticancer activity of the chemotherapy drug cisplatin (B142131) in lung cancer cells. nih.gov This suggests that this compound may help overcome resistance to cisplatin by promoting cell cycle arrest and inducing apoptosis. nih.gov
Other studies have focused on specific PRMT isoforms. PRMT1, in particular, has been identified as a critical factor for the persistence of lung cancer cells with EGFR or KRAS mutations that are undergoing targeted drug treatments. nih.gov Combining the knockdown of PRMT1 with EGFR or KRAS inhibitors resulted in decreased persistence of cancer cells and delayed regrowth in cell line models. nih.gov In xenograft models, this combination led to significantly prolonged tumor regression. nih.gov
Conversely, another study found that while PRMT5 inhibition did reduce lung tumor progression in immunocompromised mice, it also led to an increase in the expression of PD-L1 on tumor cells. frontiersin.org This, in turn, activated the PD-1/PD-L1 immune checkpoint pathway, which could potentially lead to immune resistance. frontiersin.org Mechanistically, PRMT5 was found to regulate the CD274 gene (which codes for PD-L1) through histone methylation. frontiersin.org
| Model System | Inhibitor/Target | Key Findings | Citation |
| Lung cancer cells | This compound + Cisplatin | Additive effect on antineoplastic activity; this compound may overcome cisplatin resistance by arresting the cell cycle and inducing apoptosis. | nih.gov |
| EGFR or KRAS mutant lung cancer cell lines and xenograft models | PRMT1 knockdown + EGFR/KRAS inhibitors | Decreased cancer cell persistence, delayed regrowth, and prolonged tumor regression. | nih.gov |
| Immunocompromised mice with lung cancer | PRMT5 inhibition | Reduced tumor progression but also increased tumor cell expression of PD-L1, potentially leading to immune resistance. | frontiersin.org |
Research in Non-Oncological Disease Models
Metabolic Disorders (e.g., Diabetes Mellitus, Adipocyte Differentiation, Hepatic Gluconeogenesis, Insulin (B600854) Secretion)
The process of adipogenesis, or fat cell differentiation, is tightly controlled by a cascade of transcription factors. nih.govresearchgate.net PRMT1 has been identified as an essential positive regulator of this process. nih.govresearchgate.net Studies using 3T3-L1 and C3H10T1/2 cells demonstrated that PRMT1 promotes the expression of the master adipogenic transcription factor PPARγ by catalyzing the histone modification H4R3me2a. nih.gov It also enhances the stability of another key transcription factor, C/EBPβ, thus facilitating differentiation. nih.govresearchgate.net Conversely, depletion of PRMT1 suppresses mitotic clonal expansion and adipocyte differentiation. nih.govresearchgate.net Other PRMTs, such as PRMT6, have been shown to negatively regulate adipogenesis by repressing PPARγ activity. spandidos-publications.com Given that this compound is a general inhibitor of PRMTs, its application would likely disrupt the finely tuned process of adipocyte differentiation, primarily by inhibiting the pro-adipogenic actions of PRMT1.
Hepatic gluconeogenesis, the synthesis of glucose in the liver, is critical for maintaining blood glucose levels, and its dysregulation contributes to hyperglycemia in diabetes. nih.govnih.gov PRMT1 plays a significant role in promoting this pathway. nih.govnih.gov Specifically, the PRMT1V2 isoform activates the gluconeogenic program in hepatocytes by interacting with and methylating the transcriptional coactivator PGC1α, thereby enhancing its activity. nih.govnih.gov PRMT1 also modulates the activity of the transcription factor FoxO1, promoting its nuclear retention and transcriptional activity on gluconeogenic genes like PEPCK and G6Pase. e-enm.org In mouse models of both type 1 and type 2 diabetes, hepatic expression of Prmt1 is significantly induced. nih.gov Conversely, liver-specific deletion of Prmt1 reduces gluconeogenic capacity and significantly ameliorates diabetic hyperglycemia. nih.govnih.gov Therefore, inhibition of PRMT1 activity by a compound such as this compound is expected to suppress hepatic gluconeogenesis, presenting a potential therapeutic strategy for managing hyperglycemia. nih.gov
The maintenance of mature pancreatic β-cell identity and function is crucial for proper insulin secretion. diabetesjournals.orgnih.gov PRMT1 has been shown to be essential for this process. diabetesjournals.orgnih.gov Deletion of Prmt1 in the β-cells of mice leads to impaired glucose-stimulated insulin secretion (GSIS). diabetesjournals.org This is caused by a loss of β-cell identity, where the expression of genes essential for mature β-cell function is robustly downregulated. nih.gov Mechanistically, PRMT1-dependent methylation of histone H4 at arginine 3 (H4R3me2a) is required to maintain chromatin accessibility at the binding sites for key β-cell transcription factors. nih.gov In addition to PRMT1, PRMT4 has also been implicated in the regulation of insulin gene expression and secretion in pancreatic β-cells. bioscientifica.com The inhibition of these PRMTs by this compound would, therefore, likely impair β-cell function and reduce insulin secretion, a critical consideration for its therapeutic potential in metabolic diseases.
Table 5: Research Findings on PRMTs in Metabolic Regulation
| Process | Model System | PRMT Involved | Role of PRMT / Effect of Inhibition | Reference(s) |
| Adipocyte Differentiation | 3T3-L1, C3H10T1/2 cells | PRMT1 | Promotes adipogenesis via PPARγ and C/EBPβ. Inhibition would likely block differentiation. | nih.gov, researchgate.net |
| Hepatic Gluconeogenesis | Mouse liver, HepG2 cells | PRMT1 (V2 isoform) | Activates gluconeogenesis via PGC1α and FoxO1. Inhibition would likely reduce glucose production. | e-enm.org, nih.gov, nih.gov |
| Insulin Secretion | Mouse pancreatic islets | PRMT1, PRMT4 | Required for mature β-cell identity and glucose-stimulated insulin secretion. Inhibition would likely impair secretion. | diabetesjournals.org, nih.gov, bioscientifica.com |
Cardiovascular Diseases (e.g., Cardiomyopathy, Vascular Inflammation)
PRMT1 is now understood to be a critical regulator for maintaining normal cardiac function. nih.gov Its expression is notably downregulated in human patients with heart failure. researchgate.net Studies in mice have shown that cardiac-specific deletion of Prmt1 leads to a rapid progression to dilated cardiomyopathy and heart failure, characterized by cardiomyocyte hypertrophy and fibrosis. nih.govnih.gov In isolated cardiomyocytes, the depletion of PRMT1 is sufficient to evoke a hypertrophic response. nih.gov The mechanism for this protective role involves the regulation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key driver of pathological cardiac remodeling. nih.govnih.gov PRMT1 directly interacts with and methylates CaMKII, which inhibits its activity. nih.gov In the absence of PRMT1, CaMKII becomes hyperactivated, leading to cardiac dysfunction. nih.gov Pharmacological inhibition of the overactive CaMKII was able to restore contractile function in PRMT1-deficient mice. nih.gov These findings suggest that while PRMT inhibition is explored for cancer, its application could have significant adverse effects on the heart by disrupting the essential, protective function of PRMT1.
Vascular inflammation is a key process in the development of diseases like atherosclerosis. PRMT1 has been identified as a significant modulator of inflammatory pathways in vascular cells. nih.govnih.gov PRMT1 can function as a negative regulator of inflammation by directly methylating the NF-κB subunit RelA/p65, which suppresses its transcriptional activity. nih.gov However, the role of PRMT1 in the vascular system is complex. In endothelial cells, which form the inner lining of blood vessels, PRMT1 is crucial for maintaining homeostasis. physiology.org Inducible, endothelial-specific deletion of Prmt1 in mice was found to cause significant endothelial dysfunction, increased inflammation, and disruption of endothelial junctions, associated with hyperactivation of NF-κB and STAT signaling. physiology.org Furthermore, PRMT1 plays a role in preventing the senescence of vascular smooth muscle cells (VSMCs), a process linked to vascular disease. researchgate.net Given these multiple roles, inhibiting PRMT1 with a compound like this compound could have complex and potentially detrimental effects on vascular health by dysregulating inflammatory responses and endothelial homeostasis.
Table 6: Research Findings on PRMT1 in Cardiovascular Disease Models
| Disease/Process | Model System | Key Findings on PRMT1 Depletion/Inhibition | Mechanism of Action | Reference(s) |
| Cardiomyopathy | Cardiac-specific PRMT1 knockout mice | Rapid progression to dilated cardiomyopathy and heart failure. | Hyperactivation of CaMKII due to lack of inhibitory methylation by PRMT1. | nih.gov, nih.gov, researchgate.net |
| Vascular Inflammation | Endothelial cell-specific PRMT1 knockout mice | Lethality, pulmonary hypertension, increased inflammation, endothelial dysfunction. | Hyperactivation of NF-κB and STAT signaling pathways. | physiology.org |
| Vascular Inflammation | General inflammation models | PRMT1 methylates and suppresses the NF-κB subunit RelA/p65. | Direct regulation of key inflammatory transcription factors. | nih.gov |
| VSMC Senescence | Angiotensin II-induced VSMCs | PRMT1 inhibits vascular smooth muscle cell senescence. | Upregulates SIRT6. | researchgate.net |
Inflammatory Conditions (e.g., TLR4 Signaling, Allergic Rhinitis)
Inhibition of protein arginine methyltransferases (PRMTs) has emerged as a potential strategy for managing inflammatory conditions. The broad-spectrum PRMT inhibitor, Arginine N-Methyltransferase Inhibitor-1 (this compound), and other specific inhibitors have been investigated for their roles in modulating key inflammatory pathways, such as Toll-like receptor 4 (TLR4) signaling, and in specific conditions like allergic rhinitis.
Research has shown that PRMT1, the predominant type I arginine methyltransferase, is involved in inflammatory responses. mdpi.com Its expression has been noted to be elevated in pulmonary and allergic inflammation. mdpi.com The inhibition of PRMT1 can significantly impact the TLR4 signaling cascade, which is a critical component of the innate immune system responsible for recognizing pathogens and triggering inflammation. mdpi.comfrontiersin.org For instance, the selective PRMT1 inhibitor TC-E 5003 has been shown to dramatically reduce the production of nitric oxide (NO) and the expression of inflammatory genes like inducible NO synthase (iNOS), cyclooxygenase (COX)-2, tumor necrosis factor (TNF)-α, and interleukin (IL)-6 in response to lipopolysaccharide (LPS), a component that activates TLR4. mdpi.comnih.gov This inhibition is achieved by attenuating the activation of key transcription factors NF-κB and AP-1, which are downstream of TLR4. mdpi.comnih.gov Given that this compound is a pan-inhibitor of PRMTs, including PRMT1, its mechanism in inflammatory conditions likely involves similar modulation of these fundamental signaling pathways. medchemexpress.comnih.gov
Direct pre-clinical evidence supports the therapeutic potential of this compound in allergic rhinitis (AR). A study found that PRMT1 expression was significantly increased in the nasal epithelial cells of patients with AR. nih.gov In a mouse model of the disease, treatment with this compound was shown to alleviate the symptoms of allergic rhinitis. nih.gov The underlying mechanism involves the regulation of epithelial-derived cytokines. PRMT1 was found to be essential for the production of TSLP, IL-25, and IL-33, which are key cytokines in promoting type 2 allergic inflammation, in response to house dust mite (HDM) and IL-4. nih.gov By inhibiting PRMT1, this compound can suppress the production of these crucial mediators, thereby dampening the allergic inflammatory response. nih.gov
Autoimmune Diseases (e.g., Ulcerative Colitis)
The therapeutic potential of this compound extends to autoimmune diseases, with notable pre-clinical findings in the context of ulcerative colitis (UC). The pathogenesis of UC is closely linked to an imbalance in immune responses, particularly between inflammatory T cells and immunosuppressive Foxp3+ regulatory T cells (Tregs), which are crucial for maintaining intestinal homeostasis. nih.govnih.gov
Studies utilizing a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model have demonstrated that treatment with this compound can significantly reduce the incidence and severity of colitis. nih.govnih.gov This therapeutic effect is associated with a notable increase in the frequency and functional capacity of Tregs. nih.govnih.gov Furthermore, the adoptive transfer of Tregs that were pre-treated with this compound was also effective in mitigating colitis, highlighting the inhibitor's role in enhancing the suppressive function of these crucial immune cells. nih.gov
The mechanism appears to involve the inhibition of PRMT5. Research has shown that colitis is associated with an increased local expression of PRMT5 in the colon, an effect that is counteracted by this compound treatment. nih.govnih.gov In patients with ulcerative colitis, PRMT5 expression shows a negative correlation with the presence of Tregs. nih.govnih.gov Mechanistically, PRMT5 restricts Treg differentiation by enhancing the binding of DNMT1 (DNA methyltransferase 1) and the repressive histone mark H3K27me3 to the Foxp3 gene promoter, leading to its silencing. nih.gov By inhibiting PRMT5, this compound facilitates Foxp3 expression, thereby promoting the differentiation and function of Tregs. nih.govnih.gov This targeted modulation of Treg development presents a novel strategy for controlling the aberrant immune responses characteristic of ulcerative colitis. nih.gov
Neurodegenerative Disorders (e.g., Alzheimer's Disease, Neurite Outgrowth)
The role of protein arginine methylation and its inhibition by compounds like this compound in neurodegenerative disorders is complex and multifaceted. In Alzheimer's disease (AD), aberrant protein arginine methylation has been implicated in the disease's pathology. researchgate.net
Research into the specific roles of different PRMTs has yielded seemingly contradictory findings regarding therapeutic strategies. For instance, studies have shown that the expression of PRMT5 is reduced by the presence of β-amyloid (Aβ), the peptide that forms plaques in the brains of AD patients. nih.gov This research suggests that PRMT5 may have a protective role against Aβ-induced toxicity, as its knockdown led to increased paralysis in a C. elegans model of AD. researchgate.netnih.gov This would imply that inhibiting PRMT5, a known target of this compound, could potentially be detrimental. medchemexpress.com Conversely, PRMT1 is also implicated in neurodegenerative disorders, suggesting that its inhibition could be beneficial. This highlights the complexity of targeting a family of enzymes with diverse and sometimes opposing functions within the central nervous system. Further research is needed to dissect the specific contributions of each PRMT and to determine the net effect of a pan-PRMT inhibitor like this compound in the context of Alzheimer's disease.
Regarding neurite outgrowth, a fundamental process for neuronal development and regeneration, direct pre-clinical investigations focusing specifically on this compound are not extensively documented in the reviewed literature. However, the process is known to be influenced by various signaling pathways that could be modulated by PRMTs. For example, studies have shown that inhibitors of pathways involving Rap1 and non-muscle myosin II (NMII) can significantly affect neurite outgrowth. nih.govnih.gov Given that PRMTs regulate a wide array of cellular processes, including gene transcription and signal transduction that are vital for cytoskeletal dynamics, it is plausible that this compound could influence neurite formation, though specific research is required to confirm this.
Renal Diseases (e.g., Diabetic Nephropathy)
Pre-clinical investigations have pointed towards the involvement of protein arginine methylation in the pathogenesis of renal diseases, particularly diabetic nephropathy (DN). Asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase, is known to contribute to endothelial dysfunction, a key factor in the progression of DN. The production of ADMA is primarily catalyzed by type I PRMTs, especially PRMT1. researchgate.netnih.gov
Genetic studies have linked polymorphisms in the PRMT1 gene to an increased susceptibility to overt DN in patients with type 2 diabetes. researchgate.netnih.gov These patients often exhibit higher levels of PRMT1 mRNA and serum ADMA, suggesting that increased PRMT1 activity contributes to the disease. nih.gov This provides a strong rationale for exploring PRMT inhibitors as a therapeutic approach.
However, the role of PRMT inhibition in the kidney is complex. While targeting PRMT1 to reduce ADMA seems a logical strategy, some studies present a more nuanced picture. In a mouse model of unilateral ureteral obstruction, a model for renal fibrosis, inhibition of type I PRMTs with a different inhibitor actually aggravated fibrosis, despite reducing ADMA production. researchgate.net This suggests that PRMTs may have multiple, context-dependent roles in the kidney. Bioinformatics analyses have also identified several PRMT-related genes as potential biomarkers for DN, further underscoring the intimate link between arginine methylation and kidney pathology. nih.gov Therefore, while the inhibition of PRMTs with this compound holds therapeutic promise for diabetic nephropathy, a deeper understanding of its precise effects on different renal cell types and pathological processes is necessary.
Modulation of Immune Responses
Enhancement of Anti-Tumor Immunity and T Cell-Mediated Killing
The inhibition of protein arginine methyltransferases is being explored as a strategy to overcome tumor immune evasion and enhance the efficacy of cancer immunotherapies. tmc.edu this compound has demonstrated direct anti-tumor activity in pre-clinical models. In vitro, it has been shown to inhibit the viability and colony formation of lung carcinoma cell lines. researchgate.net In a mouse xenograft model, intratumoral administration of this compound effectively decreased tumor weight, an effect associated with the downregulation of PRMT5. researchgate.net
Beyond direct effects on tumor cells, inhibiting PRMTs can modulate the tumor microenvironment to favor anti-tumor immune responses. Analysis of cancer datasets has revealed that higher expression of Type I PRMTs correlates with poor clinical outcomes and reduced immune cell infiltration in melanoma patients. tmc.edu Pharmacological inhibition of Type I PRMTs in cancer cell lines can induce an interferon gene signature and amplify responses to innate immune signaling, which are crucial for attracting and activating immune cells. tmc.edu
Crucially, inhibiting Type I PRMTs promotes T cell-mediated anti-tumor immunity. tmc.edu In murine tumor models, a Type I PRMT inhibitor was shown to synergize with anti-PD-1 immune checkpoint blockade to inhibit tumor progression and improve survival in a manner dependent on T cells. tmc.edu T cell-mediated killing is a cornerstone of anti-tumor immunity, where cytotoxic T lymphocytes (CTLs) recognize and eliminate cancer cells. nih.govcreative-bioarray.com By modulating gene expression in both tumor and immune cells, PRMT inhibitors like this compound can potentially lower the bar for T cell activation and enhance their cytotoxic function, representing a promising approach to potentiate cancer immunotherapy. tmc.edu
Upregulation of Foxp3 Regulatory T Cells (Tregs) Frequency and Function
A significant immunomodulatory effect of this compound observed in pre-clinical studies is its ability to increase the frequency and enhance the function of Foxp3+ regulatory T cells (Tregs). nih.govnih.gov This effect is particularly relevant in the context of autoimmune diseases where an increase in Treg-mediated suppression is desirable.
As detailed in the context of ulcerative colitis (Section 4.2.4), treatment with this compound in vitro and in vivo leads to a significant increase in the numbers of CD4+CD25+Foxp3+ Tregs. nih.govresearchgate.net These this compound-treated Tregs also exhibit enhanced suppressive function, as demonstrated by their increased ability to inhibit the proliferation of effector T cells in co-culture assays. researchgate.net
The mechanism behind this upregulation involves the inhibition of specific PRMTs that normally act to restrain Treg differentiation. Specifically, this compound's inhibition of PRMT5 has been shown to be a key driver of this effect. nih.govnih.gov PRMT5 typically suppresses the expression of the master Treg transcription factor, Foxp3, through epigenetic modifications at its promoter. nih.gov By inhibiting PRMT5, this compound lifts this suppression, leading to increased Foxp3 expression and a subsequent expansion of the Treg population. nih.govnih.gov
Compound and Gene Name Reference Table
| Name/Abbreviation | Full Name |
| This compound | Arginine N-Methyltransferase Inhibitor-1 |
| ADMA | Asymmetric Dimethylarginine |
| AP-1 | Activator protein-1 |
| COX-2 | Cyclooxygenase-2 |
| DNMT1 | DNA methyltransferase 1 |
| Foxp3 | Forkhead box P3 |
| HDM | House dust mite |
| IL-4 | Interleukin-4 |
| IL-6 | Interleukin-6 |
| IL-25 | Interleukin-25 |
| IL-33 | Interleukin-33 |
| iNOS | Inducible Nitric Oxide Synthase |
| LPS | Lipopolysaccharide |
| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells |
| NO | Nitric Oxide |
| PD-1 | Programmed cell death protein 1 |
| PRMT1 | Protein Arginine Methyltransferase 1 |
| PRMT5 | Protein Arginine Methyltransferase 5 |
| TC-E 5003 | N,N'-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide) |
| TLR4 | Toll-like receptor 4 |
| TNF-α | Tumor necrosis factor-alpha |
| Treg | Regulatory T cell |
| TSLP | Thymic Stromal Lymphopoietin |
Influence on Interferon Pathway Activation
The inhibition of protein arginine methyltransferases (PRMTs) has been shown to stimulate the type I interferon (IFN) pathway, a critical component of the innate immune system responsible for antiviral and antitumor responses. researchgate.netnih.gov Type I IFNs, such as IFN-α and IFN-β, are cytokines that activate intracellular antimicrobial programs and shape both innate and adaptive immunity. nih.govnih.gov Their signaling is primarily mediated through the JAK-STAT pathway, leading to the transcription of hundreds of IFN-stimulated genes (ISGs) that execute antiviral and immunomodulatory functions. youtube.comnih.govmdpi.com
Specifically, the inhibition of PRMT1 has been found to activate an intracellular interferon response in melanoma cells. researchgate.net This occurs through the formation of double-stranded RNA (dsRNA) derived from endogenous retroviral elements (ERVs). researchgate.net Mechanistically, PRMT1 deficiency leads to the repression of DNA methyltransferase 1 (DNMT1) by reducing H4R3me2a and H3K27ac modifications at the Dnmt1 enhancer regions. The subsequent downregulation of DNMT1 activates ERV transcription, which in turn stimulates the interferon signaling pathway. researchgate.net
Furthermore, PRMT1 plays a direct role in the IFN signaling cascade by methylating the Signal Transducer and Activator of Transcription 1 (STAT1) protein at Arginine-31. nih.gov This methylation enhances the transcriptional activity of STAT1, a key transducer of the IFN signal. nih.govnih.gov A protein-arginine methyltransferase, identified as the human homolog of rat PRMT1, was found to bind to the intracytoplasmic domain of the IFNAR1 chain of the type I interferon receptor, suggesting its integral role in IFN action. nih.gov Cells made deficient in this methyltransferase showed increased resistance to the growth-inhibitory effects of IFN. nih.gov The inhibition of other PRMTs, such as PRMT6, has also been demonstrated to activate interferon signaling. jci.org Given that this compound is a pan-inhibitor of PRMTs, these findings indicate that its mechanism of action likely involves the robust activation of the type I interferon pathway, thereby potentiating antitumor immunity. researchgate.netresearchgate.net
Impact on Immune Checkpoint Pathways (e.g., PD-L1)
The interaction between the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a major immune checkpoint pathway that tumor cells exploit to evade host immunity. The expression of PD-L1 on cancer cells allows them to inhibit the function of activated T-cells, which express PD-1, thus suppressing the antitumor immune response. The efficacy of immune checkpoint blockade (ICB) therapies, which target this pathway, is often correlated with the level of PD-L1 expression in the tumor microenvironment.
The inhibition of PRMTs has demonstrated a significant, albeit complex, impact on the PD-1/PD-L1 pathway. Inhibition of PRMT1 has been shown to synergize with PD-1 blockade to suppress tumor progression in melanoma. researchgate.net This synergistic effect is associated with an increase in the proportion of CD8+ and IFNγ+CD8+ T cells within the tumor. researchgate.net A novel type I PRMT inhibitor, PT1001B, was found to improve antitumor immunity by directly inhibiting the expression of PD-L1 on tumor cells. This combined therapy significantly inhibited tumor growth in a pancreatic cancer model.
Conversely, the role of other PRMTs appears to be different. Inhibition of PRMT5 in lung cancer has been shown to increase the expression of PD-L1 (also known as CD274), which could compromise the antitumor activity of CD8+ T cells. Mechanistically, PRMT5 was found to regulate the CD274 gene through the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), leading to transcriptional repression. Therefore, inhibiting PRMT5 reduces this repressive mark and promotes PD-L1 expression. Similarly, PRMT7 has been identified as a coactivator of IRF-1 for PD-L1 expression by upregulating H4R3me2s levels on the PD-L1 promoter in melanoma cells.
These findings suggest that a pan-PRMT inhibitor like this compound could have multifaceted effects on the PD-L1 pathway, potentially decreasing its expression by inhibiting PRMT1 while simultaneously increasing it by inhibiting PRMT5 and PRMT7. This highlights the intricate regulatory network controlled by protein arginine methylation in tumor immunity.
Negative Regulation of NF-κB Pathway
The nuclear factor-κB (NF-κB) is a family of transcription factors that plays a central role in regulating a wide array of biological processes, including inflammation, immunity, and cell survival. The NF-κB signaling pathway is a key mediator of the inflammatory response, and its dysregulation is implicated in various diseases.
Research into the role of PRMT1 in regulating this pathway has yielded seemingly contradictory results, suggesting a complex, context-dependent relationship. One line of evidence indicates that PRMT1 inhibition acts to suppress NF-κB signaling. For instance, the selective PRMT1 inhibitor TC-E 5003 was shown to attenuate the activation of IκBα and Src, key components in the NF-κB signaling cascade. This inhibitor was found to downregulate the nuclear translocation of the NF-κB subunits p65 and p50 in response to lipopolysaccharide (LPS). researchgate.net
Conversely, other studies suggest that PRMT1 functions as a negative regulator of NF-κB. One study reported that PRMT1 methylates the RelA (p65) subunit of NF-κB, and this methylation serves as a repressive mark that modulates the response to TNFα. In this context, the knockdown of PRMT1 was found to increase the levels of NF-κB target genes by facilitating the recruitment of p65 to their promoters. This suggests that PRMT1 acts as a restrictive factor for NF-κB.
Macrophage Activity Modulation (e.g., MHC-II Transcription)
Macrophages are key players in both innate and adaptive immunity, and their functional state, or polarization, is critical in shaping the immune response. One of their defining functions as antigen-presenting cells (APCs) is the expression of Major Histocompatibility Complex (MHC) class II molecules, which present processed antigens to CD4+ T-helper cells, thereby initiating adaptive immune responses.
The inhibition of PRMTs, including with this compound, has been shown to modulate macrophage differentiation and function. Specifically, PRMT1 inhibition during the differentiation of monocytes into macrophages affects the expression of key macrophage genes. PRMT1-deficient macrophages exhibit a defect in M2 (alternative) macrophage differentiation, which is a phenotype associated with anti-inflammatory and pro-resolving functions. This defect is due to the impaired upregulation of peroxisome proliferator-activated receptor γ (PPARγ), a critical transcription factor for M2 polarization. Mechanistically, PRMT1 regulates PPARγ gene expression through the methylation of histone H4 at arginine 3 (H4R3me2a) on the PPARγ promoter.
More directly, PRMTs have been shown to regulate MHC class II transcription. The expression of MHC-II genes is critically dependent on the class II transactivator (CIITA). Research has revealed that PRMT1 can repress MHC II transcription in macrophages by directly methylating CIITA. This suggests that inhibiting PRMT1 would lead to an increase in MHC-II expression.
In contrast, PRMT5 has been shown to play an activating role. Following stimulation with interferon-gamma (IFN-γ), PRMT5 is recruited to the MHC II promoter by CIITA, where it deposits the H3R2me2s mark, leading to the activation of MHC II transcription. Consequently, the inhibition of PRMT5 activity suppresses MHC II transactivation by IFN-γ. Given that this compound is a pan-PRMT inhibitor, it would simultaneously inhibit the repressive action of PRMT1 and the activating function of PRMT5 on MHC-II transcription, leading to a complex net effect on this crucial macrophage activity.
Drug Discovery and Development Strategies for PRMT Inhibitors
High-Throughput Screening Approaches (HTS)
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target. This automated approach is crucial for discovering novel chemical scaffolds that can serve as starting points for drug development programs.
In the search for PRMT inhibitors, HTS has been successfully employed to identify novel and selective compounds. A significant challenge in developing PRMT inhibitors is achieving specificity, as many compounds target the conserved S-adenosylmethionine (SAM) binding pocket common to all methyltransferases. To overcome this, an innovative HTS assay was developed specifically for PRMT1. This assay leverages a hyper-reactive cysteine residue (Cys101) located within the active site of PRMT1, a feature that is absent in most other PRMTs.
The screening method is based on activity-based fluorescence polarization. It monitors the kinetics of a fluorescence signal that increases as a rhodamine-containing, cysteine-reactive probe labels the active PRMT1 enzyme. A screen of 16,000 compounds using this method identified 98 initial hits. After counter-screening to eliminate false positives and non-specific reactive compounds, 19 inhibitors were selected for further analysis. This effort successfully led to the discovery of two novel inhibitors that were selective for PRMT1 over other SAM-dependent methyltransferases. Such HTS campaigns are invaluable for identifying unique lead compounds that can be further optimized for potency, selectivity, and bioavailability.
Table 1: Example of a High-Throughput Screening Cascade for PRMT1 Inhibitors This table is a representative example based on described methodologies.
| Screening Stage | Methodology | Number of Compounds | Outcome | Reference |
|---|---|---|---|---|
| Primary Screen | Activity-based fluorescence polarization assay targeting PRMT1 | 16,000 | Identification of 98 compounds with inhibitory activity (>50% inhibition) | |
| Counter-Screen | Identical assay using different cysteine-containing proteins | 98 | Elimination of false positives and cross-reactive compounds | |
| Hit Confirmation | Re-testing of remaining compounds in triplicate | 19 | Confirmation of the top 19 inhibitors | |
| Lead Identification | Further characterization for selectivity and mechanism of action | 2 | Discovery of two novel and selective PRMT1 inhibitors |
Virtual Screening Techniques
Virtual screening (VS) has become a powerful and indispensable tool in drug discovery, complementing experimental HTS by using computational methods to identify promising drug candidates from large compound libraries. This approach significantly reduces the time and cost associated with the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. VS techniques are broadly categorized into structure-based and ligand-based methods.
Structure-based virtual screening relies on the three-dimensional structure of the target protein. Molecular docking is a primary technique in this category, where computational algorithms predict the preferred orientation and binding affinity of a small molecule to a target protein. For PRMTs, where crystal structures are available, docking simulations are performed by fitting compounds from databases (like SPECS or PubChem) into the active site of the enzyme. For instance, in the discovery of novel PRMT5 inhibitors, the crystal structure of the PRMT5:MEP50 complex (PDB code: 4X61) was used to dock candidate compounds, leading to the identification of four new inhibitors with novel scaffolds.
Ligand-based methods, such as pharmacophore modeling, are used when the 3D structure of the target is unknown or to complement structure-based approaches. A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target. These models are built using a set of known active compounds. This approach was used to search for PRMT1 inhibitors, resulting in the identification of six potential compounds from a database of over 30,000.
More recently, machine-learning-based VS methods are being developed. These approaches use algorithms trained on known active and inactive compounds to predict the activity of new molecules, further enhancing the efficiency of inhibitor discovery.
Table 2: Examples of Virtual Screening Techniques for PRMT Inhibitor Discovery
| Technique | Description | Target PRMT | Key Findings | Reference |
|---|---|---|---|---|
| Molecular Docking | Structure-based VS using the crystal structure of the PRMT5:MEP50 complex to dock compounds from the SPECS database. | PRMT5 | Identified 4 novel inhibitors; compounds 4 and 10 showed IC50 values of 8.1 µM and 6.5 µM, respectively. | |
| Pharmacophore Modeling & Molecular Docking | Combined ligand-based and structure-based VS to screen a compound database for novel inhibitors. | PRMT1 | Identified 6 novel small molecule inhibitors of PRMT1. | |
| Similarity Search & Molecular Docking | VS of the PubChem database based on similarity to a known ligand, followed by docking into the PRMT5 active site. | PRMT5 | Identified two potential hit compounds with high binding affinity and stability. | |
| Machine-Learning Based VS | Used a novel ML-based pipeline to screen for small-molecule inhibitors of the PRMT5/pICLn protein-protein interaction. | PRMT5 | Identified a compound with a KD of 21.5 μM that dose-dependently inhibited methylation in glioblastoma cells. |
Structure-Based Drug Design Principles
Structure-based drug design is a cornerstone in the development of potent and selective protein arginine methyltransferase (PRMT) inhibitors. This rational design process relies on the high-resolution, three-dimensional structural information of the target enzyme, often obtained through X-ray crystallography. nih.gov The majority of human PRMTs share a conserved core structure, which includes a Rossman fold for binding the S-adenosyl-l-methionine (SAM) cofactor and a β-barrel for substrate binding, with the active site situated at the interface between them. nih.gov This structural knowledge allows for the use of computational methods, such as structure-based virtual screening and molecular docking, to identify novel inhibitor scaffolds that can bind to key pockets within the enzyme. nih.govmdpi.comfrontiersin.org
The design process often targets one of two primary binding sites: the SAM cofactor-binding pocket or the peptide substrate-binding site. mdpi.comacs.orgnih.gov Analysis of how SAM binds has revealed distinct orientations in different classes of methyltransferases, a difference that can be exploited to create selective inhibitors. acs.orgnih.gov For example, designers can create molecules that mimic SAM to compete for its binding site. Alternatively, inhibitors can be designed to occupy the substrate-binding pocket, preventing the natural protein substrate from accessing the enzyme's catalytic machinery. nih.gov A crystal structure of PRMT6 in complex with the inhibitor MS023 confirmed that it occupies the substrate binding site. nih.gov Advanced strategies aim to develop bisubstrate analogues that target both the SAM and substrate binding sites simultaneously. nih.govnih.gov
Key molecular interactions are critical for inhibitor affinity and selectivity. For instance, computer modeling inspired by the co-crystal structure of PRMT5 with the inhibitor EPZ015666 revealed a crucial cation–π interaction between the inhibitor's tetrahydroisoquinoline (THIQ) ring and the SAM cofactor, which helps maintain high binding affinity. nih.gov Similarly, the design of MTA-cooperative PRMT5 inhibitors exploits the structural difference between SAM and its metabolite methylthioadenosine (MTA), targeting a small pocket that is unoccupied when MTA is bound. nih.govacs.org Fragment-based drug design represents another successful approach, where small chemical fragments that bind to the target are identified and then systematically grown or combined to create a more potent lead compound. nih.gov
Identification of Selective Inhibitors (e.g., PRMT1-selective, Pan-PRMT)
The development of PRMT inhibitors has produced a spectrum of compounds ranging from broad-acting agents to highly specific molecules. The challenge in achieving selectivity lies in the significant sequence similarity among PRMT family members, especially between PRMT1 and PRMT8. nih.gov Inhibitors are generally categorized based on their specificity profile as either pan-PRMT inhibitors, which inhibit multiple family members, or selective inhibitors, which target a specific PRMT subtype or class. nih.govnih.gov
This compound was one of the first small molecule PRMT inhibitors identified through high-throughput screening. frontiersin.org It is considered a pan-inhibitor of PRMTs, demonstrating inhibitory activity against multiple family members, including human PRMT1 and yeast Hmt1p. frontiersin.orgmedchemexpress.com While it shows selectivity for PRMTs over protein lysine (B10760008) methyltransferases (PKMTs), it lacks specificity across the different Type I PRMTs. frontiersin.orgnih.gov This broad activity makes it a useful tool for studying the general effects of PRMT inhibition, but less suitable for dissecting the function of a single PRMT. nih.gov
In contrast, significant efforts have been made to develop selective inhibitors to probe the specific roles of individual PRMTs. These can be selective for an entire class, such as Type I PRMTs, or for a single enzyme. MS023 is a potent, cell-active inhibitor that is highly selective for Type I PRMTs (PRMT1, 3, 4, 6, and 8) but is inactive against Type II (PRMT5) and Type III (PRMT7) enzymes. nih.govmedchemexpress.com Further refinement has led to compounds with high selectivity for a single PRMT. For instance, Furamidine is a selective PRMT1 inhibitor with significantly lower activity against PRMT4, PRMT5, and PRMT6. medchemexpress.com The development of such specific molecules is crucial for validating individual PRMTs as therapeutic targets and minimizing off-target effects. acs.org
Table 1: Comparison of PRMT Inhibitors and Their Selectivity
| Inhibitor | Type | Target(s) and Potency (IC₅₀) | Reference |
|---|---|---|---|
| This compound | Pan-PRMT Inhibitor | Inhibits multiple PRMTs. hPRMT1: 8.8 µM; yeast-Hmt1p: 3.0 µM. Selective over PKMTs. | frontiersin.orgmedchemexpress.com |
| II757 | Pan-PRMT Inhibitor | Inhibits eight tested PRMTs. PRMT4: 5 nM; PRMT1: 16 nM; PRMT6: 22 nM. | nih.govnih.gov |
| MS023 | Type I-Selective | PRMT1: 30 nM; PRMT3: 119 nM; PRMT4: 83 nM; PRMT6: 4 nM; PRMT8: 5 nM. Inactive against Type II/III PRMTs. | nih.govmedchemexpress.com |
| Furamidine (DB75) | PRMT1-Selective | PRMT1: 9.4 µM. Much less active against PRMT5 (166 µM) and PRMT6 (283 µM). | frontiersin.orgmedchemexpress.com |
| TC-E 5003 | PRMT1-Selective | hPRMT1: 1.5 µM. | nih.govmedchemexpress.com |
| EPZ020411 | PRMT6-Selective | PRMT6: 10 nM. Over 10-fold selectivity against PRMT1 and PRMT8. | medchemexpress.com |
Structure-Activity Relationship (SAR) Studies in Inhibitor Design
Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry used to optimize lead compounds into potent and selective drug candidates. acs.orgnih.gov This process involves the synthesis of a series of analogues of a hit compound, where specific parts of the molecule are systematically modified to determine how chemical structure correlates with biological activity. frontiersin.orgnih.gov Through SAR, researchers can identify the chemical groups (pharmacophores) essential for the inhibitor's function and those that can be altered to improve properties like potency, selectivity, and metabolic stability. nih.govacs.org
The development of PRMT1 inhibitors has been significantly advanced by SAR studies. For example, an investigation into dapsone-based compounds explored how different functional groups attached to the core structure affected PRMT1 inhibition. nih.gov In one such series, the dibutylamide and dibenzamide derivatives of dapsone (B1669823) were found to be the most potent inhibitors, while a phenylacetamide derivative was half as potent. nih.gov Further modification, such as adding chloroacetamide groups to create the symmetric compound TC-E 5003, resulted in the most potent inhibitor in that class, with an IC₅₀ of 1.5 μM against PRMT1. nih.gov
Similarly, SAR exploration was key in optimizing a novel series of non-nucleoside PRMT5 inhibitors. acs.org This work led to the discovery of compound 41 , a potent inhibitor with good selectivity and antiproliferative effects. acs.orgresearchgate.net These studies demonstrate how iterative design, synthesis, and testing—the core of SAR—can systematically refine a molecule. For instance, examining analogues of the selective α1-adrenoreceptor agonist cirazoline (B1222771) revealed that while the oxygen atom in its side-chain was essential for agonist activity, the cyclopropyl (B3062369) ring was not and could be replaced by other groups to modify its pharmacological profile. nih.gov This systematic approach is essential for converting initial hits from screening campaigns into highly optimized and effective inhibitors. nih.gov
Table 2: Examples of Structure-Activity Relationship (SAR) in PRMT1 Inhibitor Design
| Lead Scaffold | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Dapsone | Addition of dibutylamide groups (Compound 2b) | Potent PRMT1 inhibition (IC₅₀ = 14.7 µM). | nih.gov |
| Addition of phenylacetamide group (Compound 2d) | Reduced potency (IC₅₀ = 30.4 µM). | nih.gov | |
| Addition of chloroacetamide groups (TC-E 5003) | Most potent in the series (IC₅₀ = 1.5 µM). | nih.gov | |
| Quinazoline Core | Strategic incorporation of fragment hits and growth towards a hydrophobic shelf. | Led to potent and selective Class I PRMT inhibitors (e.g., Compounds 55 and 56 with IC₅₀ values of 92 nM and 37 nM against PRMT4). | nih.gov |
Combinatorial Therapeutic Strategies
Given the complex nature of diseases like cancer, combination therapy has become a cornerstone of modern treatment strategies. nih.gov The use of PRMT inhibitors in combination with other anticancer agents is a promising approach to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses of each drug. aacrjournals.orgnih.gov Preclinical studies have demonstrated synergistic effects when PRMT inhibitors are combined with a variety of other therapies, including other epigenetic drugs, chemotherapy, targeted agents, and immunotherapy. aacrjournals.orgnih.govnih.govnih.gov
Targeting different layers of epigenetic regulation simultaneously is one powerful strategy. For example, since Methionine Adenosyltransferase 2A (MAT2A) is responsible for producing the PRMT cofactor SAM, combining a MAT2A inhibitor like AG-270 with a Type I PRMT inhibitor has been shown to have stronger anti-cancer activity than either agent alone. aacrjournals.orggoogle.com Another approach involves combining inhibitors of different PRMT classes; the concurrent inhibition of PRMT5 (Type II) and Type I PRMTs has been shown to have synergistic effects in killing leukemia cells with mutations in RNA splicing factors. cornell.edu
PRMT inhibitors are also being tested with conventional and targeted therapies. In triple-negative breast cancer (TNBC) models, the PRMT5 inhibitor EPZ015938 (a close analogue of GSK3326595) showed synergistic effects when combined with the chemotherapy agent cisplatin. nih.govbohrium.com Furthermore, PRMT inhibition can increase sensitivity to targeted therapies. aacrjournals.org For instance, combining a Type I PRMT inhibitor with a FLT3 inhibitor like Gilteritinib led to deeper antitumor responses in FLT3-mutated Acute Myeloid Leukemia (AML) models. aacrjournals.org In pancreatic cancer, the combination of a Type I PRMT inhibitor (PT1001B) with an anti-PD-L1 immunotherapy agent significantly enhanced the therapeutic efficacy by inhibiting PD-L1 expression on tumor cells and increasing the infiltration of CD8+ T lymphocytes. nih.gov These findings support the co-administration of PRMT inhibitors with a wide range of other therapies as a promising strategy for cancer treatment. aacrjournals.org
Table 3: Investigational Combinatorial Strategies Involving PRMT Inhibitors
| PRMT Inhibitor Class | Combination Agent | Cancer Model/Type | Rationale/Observed Effect | Reference |
|---|---|---|---|---|
| Type I PRMT Inhibitor | FLT3 Inhibitors (e.g., Gilteritinib) | Acute Myeloid Leukemia (AML) | Arginine methylation of receptor tyrosine kinases (RTKs) may affect sensitivity. Combination led to deeper antitumor responses. | aacrjournals.org |
| Type I PRMT Inhibitor | MAT2A Inhibitor (AG-270) | Cancer Models | MAT2A inhibition depletes SAM, sensitizing cells to PRMT inhibition. Combination showed stronger anti-cancer activity. | aacrjournals.orggoogle.com |
| Type I PRMT Inhibitor (PT1001B) | Anti-PD-L1 (Immunotherapy) | Pancreatic Ductal Adenocarcinoma (PDAC) | PRMT1 inhibition decreased PD-L1 expression on tumor cells and enhanced the immune response. | nih.gov |
| PRMT5 Inhibitor (EPZ015938) | Cisplatin (Chemotherapy) | Triple-Negative Breast Cancer (TNBC) | Synergistic effect on impairing cell proliferation and colony formation. | nih.gov |
| PRMT5 Inhibitor (EPZ015938) | EGFR/HER2 Inhibitors (Erlotinib, Neratinib) | Triple-Negative Breast Cancer (TNBC) | Beneficial for TNBC patients with high EGFR expression. PRMTs can methylate EGFR, affecting signaling. | nih.gov |
| Type I and PRMT5 Inhibitors | Combined Inhibition | Splicing Factor (SF)-Mutant Leukemias | Inhibiting both symmetric and asymmetric arginine methylation reduces splicing fidelity, preferentially killing SF-mutant cells. | cornell.edu |
Methodological Approaches in Arginine N Methyltransferase Inhibitor 1 Ami 1 Research
Biochemical Assays for Enzyme Activity and Inhibition
Biochemical assays are fundamental for quantifying the direct inhibitory effect of AMI-1 on PRMT enzyme activity. These assays measure the transfer of a methyl group from a donor to a substrate, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀).
A common method to measure the activity of SAM-dependent methyltransferases involves a coupled-enzyme system that detects the reaction product, S-adenosylhomocysteine (SAH). nih.gov In this assay, the PRMT enzyme first catalyzes the transfer of a methyl group from SAM to an arginine-containing substrate, producing SAH. purdue.edu Subsequently, the enzyme S-adenosylhomocysteine hydrolase (SAHH) is added, which hydrolyzes SAH into adenosine (B11128) and homocysteine. nih.govpurdue.edu
The liberated homocysteine possesses a free sulfhydryl group, which can then react with a thiol-sensitive fluorescent probe, such as ThioGlo or N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide. nih.govresearchgate.net This reaction leads to a quantifiable increase in fluorescence, which is directly proportional to the amount of SAH produced and, therefore, to the activity of the PRMT enzyme. nih.gov When an inhibitor like this compound is introduced, PRMT activity is reduced, leading to lower SAH production and a diminished fluorescent signal. This approach allows for rapid and sensitive determination of enzyme kinetics and inhibitor potency. nih.gov
The scintillation proximity assay (SPA) is a robust, high-throughput method for measuring PRMT activity and screening for inhibitors. nih.govnih.gov This technique utilizes a radiolabeled methyl donor, typically tritiated S-adenosylmethionine ([³H]-SAM), and a substrate peptide (e.g., a biotinylated histone H4 peptide) that can be captured on a scintillant-containing bead. nih.govnih.gov
The core principle is that when the PRMT enzyme transfers the radioactive [³H]-methyl group to the biotinylated peptide, the radioactivity is brought into close proximity with streptavidin-coated SPA beads. nih.gov This proximity allows the beta particles emitted from the tritium (B154650) to excite the scintillant in the beads, producing a light signal that can be detected by a scintillation counter. nih.govnih.gov Unreacted [³H]-SAM in the solution is too far away from the beads to generate a signal. nih.gov The introduction of an inhibitor like this compound reduces the enzymatic transfer of the [³H]-methyl group, resulting in a decreased SPA signal. This "mix-and-measure" format requires no separation steps, making it highly suitable for high-throughput screening (HTS) of compound libraries. nih.gov
Biochemical assays like SPA are used to determine the potency of this compound against different PRMTs.
Table 1: Inhibitory Activity of this compound Against Protein Arginine Methyltransferases (PRMTs)
| Enzyme Target | IC₅₀ Value (µM) | Source |
|---|---|---|
| Human PRMT1 | 8.8 | medchemexpress.commedchemexpress.com |
| Yeast-Hmt1p | 3.0 | medchemexpress.commedchemexpress.com |
This table displays the half-maximal inhibitory concentration (IC₅₀) of this compound against specific PRMT enzymes as determined in biochemical assays.
Activity-based fluorescence polarization (FP) assays offer another high-throughput method for identifying and characterizing PRMT inhibitors. nih.gov Some FP assays are designed around specific structural features of an enzyme. For instance, an assay developed for PRMT1 exploits a hyper-reactive cysteine residue within its active site, a feature absent in most other PRMTs. nih.govnih.gov
In this assay, a small, fluorescently-labeled probe (e.g., maleimide-AF488) that can covalently bind to this cysteine is used. nih.gov When the small probe is free in solution, it tumbles rapidly, resulting in low fluorescence polarization. nih.gov However, upon binding to the much larger PRMT1 enzyme, the probe's rotation slows significantly, causing a large increase in the polarization of its emitted light. nih.gov An inhibitor that prevents the probe from binding to the active site will result in a low polarization signal. nih.gov While this specific assay is tailored for discovering novel and selective inhibitors, compounds like this compound can be used as reference inhibitors to validate the assay's ability to detect PRMT inhibition. nih.gov
Cellular Assays for Functional Outcomes
Cellular assays are critical for understanding the biological consequences of PRMT inhibition by this compound in a physiological context. These assays measure downstream effects such as changes in cell survival, proliferation, and programmed cell death (apoptosis).
To determine the effect of this compound on cancer cell survival, researchers employ cell viability and proliferation assays. A common method is the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of living cells. nih.gov In studies involving sarcoma cell lines, such as mouse sarcoma 180 (S180) and human osteosarcoma U2OS, treatment with this compound has been shown to inhibit cell viability in a dose- and time-dependent manner. medchemexpress.comnih.gov By exposing cells to a range of this compound concentrations over different time periods (e.g., 48, 72, and 96 hours), a dose-response curve can be generated to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit viability by 50%. nih.gov
Table 2: Effect of this compound on Sarcoma Cell Viability (IC₅₀ at 72h)
| Cell Line | IC₅₀ Value (mM) | Source |
|---|---|---|
| S180 (Mouse Sarcoma) | 0.31 ± 0.01 | nih.gov |
| U2OS (Human Osteosarcoma) | 0.75 ± 0.02 | nih.gov |
This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound on two different sarcoma cell lines after 72 hours of treatment, as measured by a CCK-8 assay.
To investigate whether the reduction in cell viability is due to programmed cell death, apoptosis assays are performed. A widely used technique is flow cytometry utilizing Annexin V and propidium (B1200493) iodide (PI) staining. nih.gov Annexin V is a protein that binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells.
By treating cells, such as the S180 sarcoma line, with this compound and then staining with Annexin V-FITC and PI, researchers can distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive). nih.gov Studies have demonstrated that this compound treatment significantly increases the percentage of S180 cells undergoing apoptosis compared to untreated controls, indicating that the induction of apoptosis is a key mechanism behind its anti-viability effects. nih.gov
Table 3: Induction of Apoptosis in S180 Sarcoma Cells by this compound
| Treatment Group | Concentration | Duration | Apoptosis Rate (%) | Source |
|---|---|---|---|---|
| Control | Vehicle | 48h | ~5 | nih.gov |
| This compound | 1.2 mM | 48h | ~13 | nih.gov |
| This compound | 2.4 mM | 48h | ~18 | nih.gov |
This table provides a quantitative representation of flow cytometry data, showing the percentage of apoptotic S180 cells after treatment with different concentrations of this compound for 48 hours.
Cell Migration and Invasion Assays
Cell migration and invasion are fundamental cellular processes that are often studied in the context of cancer metastasis. nih.govresearchgate.net Methodologies like the wound healing assay and the transwell (or Boyden chamber) assay are standard for quantifying these phenomena in vitro. nih.govresearchgate.netresearchgate.net The wound healing assay involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap. researchgate.net The transwell assay uses a porous membrane to separate a chamber into upper and lower compartments. researchgate.netyoutube.com Cells are seeded in the upper chamber, and their movement towards a chemoattractant in the lower chamber is measured. researchgate.net To study invasion, the membrane is coated with an extracellular matrix (ECM) substance like Matrigel, which cells must degrade and penetrate to migrate. researchgate.netyoutube.com
In the context of Arginine N-Methyltransferase Inhibitor-1 (this compound) research, these assays are employed to determine the inhibitor's effect on the migratory and invasive capacity of cancer cells. For instance, studies have reported that this compound can decrease the cell migratory activity of colorectal cancer cells both in vitro and in xenograft mouse models. researchgate.net This suggests that by inhibiting protein arginine methyltransferases (PRMTs), this compound interferes with the molecular pathways that govern cell motility and invasion, key hallmarks of cancer progression. researchgate.net
Cell Colony Formation Assays
The cell colony formation assay is a well-established in vitro method used to assess the ability of a single cell to undergo sufficient proliferation to form a colony. This assay provides insight into the long-term survival and reproductive integrity of cells following treatment with a substance of interest.
This technique has been utilized to evaluate the antitumor effects of this compound. In studies involving sarcoma and cervical cancer cell lines, this compound has been shown to significantly reduce the capacity of these cells to form colonies. nih.govnih.gov For example, in a study using human osteosarcoma (U2OS) cells, treatment with this compound led to a dose-dependent inhibition of colony formation over an 18-day period. nih.gov Similarly, research on cervical cancer cells demonstrated that this compound reduced their ability to form colonies, highlighting its potential to suppress tumorigenicity. nih.gov These findings indicate that this compound can effectively inhibit the clonogenic potential of certain cancer cells.
Table 1: Effect of this compound on Cancer Cell Colony Formation
| Cell Line | Cancer Type | Observed Effect of this compound | Reference |
|---|---|---|---|
| U2OS | Human Osteosarcoma | Dose-dependent inhibition of colony formation. | nih.gov |
| HeLa | Human Cervical Cancer | Reduced colony formation ability. | nih.gov |
| S180 | Mouse Sarcoma | Inhibited cell viability (not suitable for colony formation assay as they are suspension cells). | nih.gov |
Nuclear Receptor Reporter Gene Activation Assays
Nuclear receptor reporter gene assays are powerful tools for studying the function of nuclear receptors, which are ligand-inducible transcription factors. nih.govnih.gov These assays typically involve transfecting cells with two key plasmids: one containing a reporter gene (like luciferase) downstream of a response element for a specific nuclear receptor, and another plasmid expressing the nuclear receptor itself. nih.govpromega.com Activation of the receptor by a ligand (or modulation by a compound) leads to the expression of the reporter gene, which can be quantified to measure receptor activity. youtube.comyoutube.com
The activity of protein arginine methyltransferases (PRMTs), the targets of this compound, is intrinsically linked to nuclear receptor function. PRMTs such as CARM1 (PRMT4) and PRMT1 act as transcriptional coactivators, enhancing the activity of nuclear receptors by methylating histones and other proteins. nih.govoup.com For example, PRMT1 has been identified as a coactivator for the orphan nuclear receptor HNF4 and can synergize with steroid receptor coactivators (SRCs) to regulate the orphan receptor TR3. oup.comnih.gov
Given this connection, reporter gene assays are crucial for investigating the effects of PRMT inhibitors. Research has shown that this compound can suppress the effects of PRMT1 and CARM1 on nuclear receptor-dependent transcriptional activation in MCF-7 breast cancer cells. researchgate.net Specifically, in an ERE-luciferase reporter assay, this compound treatment was shown to reduce estradiol-induced estrogen receptor alpha (ERα) transactivation, a process enhanced by the interaction of coactivators like PELP1 and CARM1. nih.gov This demonstrates that by inhibiting PRMT activity, this compound can effectively dampen the transcriptional activation mediated by nuclear receptors. researchgate.net
In Vitro Treg Suppression Assays
In vitro T regulatory (Treg) cell suppression assays are critical for evaluating the function of Tregs, a specialized subpopulation of T cells that maintain immune homeostasis by suppressing the proliferation and activity of other immune cells, such as effector T cells (Teff). youtube.compromega.com A common method involves co-culturing Tregs with dye-labeled (e.g., CFSE) Teff cells. The proliferation of Teff cells is measured by the dilution of the dye, and the suppressive capacity of the Tregs is determined by their ability to inhibit this proliferation. oup.com
This assay has been instrumental in demonstrating the immunomodulatory effects of this compound. Studies have shown that this compound treatment can enhance the suppressive function of Tregs. oup.comnih.gov In a typical assay, Tregs are purified from mice treated with this compound and then co-cultured with Teff cells from untreated mice. nih.gov The results consistently show that this compound-treated Tregs are more effective at suppressing Teff cell proliferation compared to control Tregs. oup.comnih.gov This enhanced suppressive function is linked to the upregulation of key Treg-associated molecules like Foxp3. oup.com
Table 2: this compound's Effect on Treg Suppressive Function
| Assay Component | Methodology | Finding with this compound | Reference |
|---|---|---|---|
| Treg Source | Purified CD4+CD25+ T cells from this compound treated mice. | Tregs from this compound treated mice show enhanced function. | oup.comnih.gov |
| Teff Cells | CFSE-labeled CD4+CD25- T cells. | Proliferation is more effectively inhibited by this compound-treated Tregs. | oup.comnih.gov |
| Readout | Flow cytometry analysis of CFSE dilution in Teff cells. | Decreased percentage of dividing Teff cells when co-cultured with this compound-treated Tregs. | nih.gov |
Molecular Biology and Proteomic Techniques
Gene Expression Analysis (e.g., RT-PCR, Microarray Analysis, RNA-Seq)
Gene expression analysis techniques are vital for understanding the molecular mechanisms through which compounds like this compound exert their effects. Reverse Transcription Polymerase Chain Reaction (RT-PCR), particularly quantitative PCR (qPCR), is used to measure the expression levels of specific genes. utupub.fi DNA microarrays and RNA-Sequencing (RNA-Seq) offer a broader perspective, allowing for the simultaneous analysis of thousands of genes to obtain a global transcriptomic profile. researchgate.net
In this compound research, these methods are used to identify changes in gene expression that result from PRMT inhibition. For instance, following treatment of immune cells with this compound, quantitative PCR has been used to analyze the relative gene expression in Tregs. oup.com This analysis revealed that this compound treatment can directly enhance the expression of Foxp3, a master regulator of Treg development and function. oup.comnih.gov While large-scale RNA-Seq or microarray studies specifically detailing the global effects of this compound are not prominently featured in the provided context, the analysis of gene expression changes induced by other Type I PRMT inhibitors has been performed using RNA-Seq, setting a methodological precedent. Such analyses help to uncover the broader cellular pathways modulated by PRMT inhibition, including those related to immune responses.
Western Blot for Protein Methylation Status and Expression
Western blotting is an indispensable technique in molecular biology for detecting specific proteins in a sample. In the context of this compound research, it serves two primary purposes: to quantify the expression level of PRMTs and other proteins of interest, and to assess the methylation status of specific protein substrates. researchgate.net To analyze methylation, specialized antibodies that recognize mono- or dimethylated arginine residues are used.
Studies have utilized Western blotting to confirm the mechanism of action of this compound. For example, after treating tumor xenograft models with this compound, Western blot analysis demonstrated a decrease in the levels of symmetrically dimethylated histone H3 at arginine 8 (H3R8me2s) and histone H4 at arginine 3 (H4R3me2s). It has also been used to show that this compound treatment can downregulate the expression of the PRMT5 protein itself in cervical cancer models. nih.gov This technique provides direct evidence that this compound not only inhibits the enzymatic activity of PRMTs but can also affect their expression levels, leading to downstream changes in the methylation of key histone and non-histone proteins. nih.gov
Compounds Mentioned
Mass Spectrometry for Substrate Identification and Methylation Analysis
Mass spectrometry (MS) has become an indispensable tool in the study of protein methylation, enabling the large-scale identification and quantification of methylation sites. In research involving Arginine N-Methyltransferase Inhibitor-1 (this compound), MS-based proteomics is crucial for identifying the specific protein substrates of PRMTs and for analyzing how this compound alters the cellular "methylome."
A primary methodological approach combines immunoaffinity purification with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In this workflow, proteins from cell or tissue extracts are digested into peptides. These peptides are then incubated with highly specific antibodies that recognize methylated arginine motifs (e.g., monomethyl arginine or asymmetric dimethyl arginine). nih.govnih.gov The enriched methyl-peptides are subsequently analyzed by LC-MS/MS to identify the exact location of the methylation sites and the sequence of the protein substrate. nih.gov This technique has successfully identified over 1,000 unique arginine methylation sites in human cells and mouse tissues, significantly expanding the known catalog of PRMT substrates. nih.gov
When this method is used in cells treated with this compound, it allows for a direct assessment of the inhibitor's effect on global or specific methylation events. For instance, a study on the Large Drosha Complex (LDC), which is involved in microRNA biogenesis, used high-resolution MS to characterize its methylation status. researchgate.net The research revealed that pharmacological inhibition of Type I PRMTs led to a widespread change in the methylation state of the complex, demonstrating how this compound can be used to probe the functional consequences of inhibiting PRMT activity on specific protein complexes. researchgate.net
Table 1: General Workflow for IAP-LC-MS/MS in Methylation Analysis
| Step | Description | Purpose |
| 1. Protein Extraction & Digestion | Proteins are extracted from control and this compound treated cells and enzymatically digested (e.g., with trypsin) into smaller peptides. | To make proteins amenable to mass spectrometry analysis. |
| 2. Immunoaffinity Purification (IAP) | The peptide mixture is incubated with antibodies specific to methylated arginine residues. | To enrich for methylated peptides and remove the more abundant unmodified peptides. nih.gov |
| 3. Elution | The bound methyl-peptides are eluted from the antibodies. | To isolate the enriched peptides for analysis. |
| 4. LC-MS/MS Analysis | The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. | To determine the amino acid sequence of the peptides and pinpoint the exact site of methylation. nih.govresearchgate.net |
| 5. Data Analysis | MS data is compared between control and this compound treated samples. | To identify PRMT substrates and quantify changes in methylation levels caused by the inhibitor. |
Chromatin Immunoprecipitation (ChIP) for Histone Modifications
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA within the cell. In the context of this compound research, ChIP is primarily used to determine how the inhibition of PRMTs affects the methylation of histones at specific genomic loci, thereby influencing gene expression. nih.gov Histone arginine methylation is a key epigenetic mark, and its dysregulation is linked to various diseases. nih.gov
The ChIP procedure involves cross-linking proteins to DNA in living cells, shearing the chromatin into smaller fragments, and then using an antibody specific to a particular methylated histone mark (e.g., asymmetrically dimethylated Arginine 3 on Histone H4, or H4R3me2a) to immunoprecipitate the chromatin fragments associated with that mark. The associated DNA is then purified and identified, often by quantitative PCR or sequencing.
Table 2: Examples of Histone Modifications Studied with this compound using ChIP
| Histone Mark | Associated PRMT(s) | Finding in this compound/PRMT-inhibition Studies | Reference |
| H4R3me2a | PRMT1 (Type I) | PRMT1 deficiency leads to the loss of this activating mark on the PPARγ promoter. | nih.gov |
| H4R3me2s | PRMT5 (Type II) | This compound treatment in a tumor xenograft model decreased levels of this symmetric mark. | nih.gov |
| H3R8me2s | PRMT5 (Type II) | This compound treatment in a tumor xenograft model decreased levels of this symmetric mark. | nih.gov |
Structural Biology and Computational Approaches
Crystallography and Protein Structure Determination
X-ray crystallography has been a foundational technique for elucidating the three-dimensional structures of protein arginine methyltransferases. crick.ac.uk These high-resolution structures provide a framework for understanding the enzyme's mechanism, substrate specificity, and regulation. crick.ac.uk The crystal structure of the predominant PRMT, rat PRMT1, has been solved, revealing a complex architecture. nih.gov
The PRMT1 monomer consists of two main domains: a conserved S-adenosyl-L-methionine (AdoMet)-binding domain and a distinct β-barrel domain. nih.gov The active site is situated in a pocket located between these two domains. The structure also revealed a "dimerization arm," which is critical for its function. Dimerization of PRMT1 is essential for creating a stable AdoMet-binding pocket and for its enzymatic activity. nih.gov While the structure of PRMT1 co-crystallized with this compound is not described in this specific study, the existing structural data is invaluable for inhibitor design. It provides a detailed map of the active site and substrate-binding grooves, which computational models use to predict how inhibitors like this compound bind and exert their effects. nih.gov this compound is known to be a non-competitive inhibitor with respect to the AdoMet cofactor, suggesting it does not bind in the same pocket as AdoMet but rather interferes with substrate binding. sigmaaldrich.commerckmillipore.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. This approach complements static crystallographic data by providing insights into the dynamic behavior of PRMTs and their interactions with inhibitors like this compound.
MD simulations have been performed to explore the binding mode of this compound with PRMT1. In one study, a 100-nanosecond simulation of the this compound and PRMT1 complex showed that the inhibitor binds stably within the PRMT1 pocket throughout the simulation. A key finding from these simulations was the elucidation of this compound's binding mode. The research revealed that this compound occupies the binding site meant for the arginine substrate, not the AdoMet cofactor. This computational result provides a dynamic and molecular-level explanation for experimental observations that this compound acts by blocking the peptide-substrate from binding to the enzyme. medchemexpress.com
Table 3: Key Findings from Molecular Dynamics Simulations of this compound
| Parameter | Finding | Implication | Reference |
| Binding Site | This compound occupies the binding site of the arginine substrate. | Confirms the mechanism of action as a substrate-competitive inhibitor, not an AdoMet-competitive one. | |
| Binding Stability | The inhibitor remains stably bound to the PRMT1 pocket during the entire simulation. | Suggests a strong and specific interaction between this compound and the enzyme. | |
| Binding Mode Comparison | The binding mode of this compound is significantly different from other classes of inhibitors that occupy the SAH/AdoMet binding site. | Highlights the unique inhibitory mechanism of this compound. |
Genetic Manipulation Studies (e.g., PRMT Knockout/Knockdown)
Genetic manipulation techniques, such as gene knockout (KO) and knockdown (e.g., using siRNA), are fundamental for validating the targets of pharmacological inhibitors and for understanding the physiological role of specific enzymes. In the study of PRMTs, comparing the cellular or organismal effects of this compound treatment with the effects of genetically deleting or reducing the expression of a specific PRMT provides strong evidence that the inhibitor's effects are on-target.
Studies using these genetic approaches have revealed the critical importance of PRMT1. A complete knockout of the Prmt1 gene in mice results in early embryonic lethality, demonstrating that the enzyme is essential for early development. nih.gov This severe phenotype underscores the need for more nuanced approaches, such as cell-type-specific knockouts or time-controlled knockdown, to study its function in adult organisms.
A myeloid-specific PRMT1 knockout mouse model was created to investigate the role of PRMT1 in the innate immune system. nih.gov These mice, which lack PRMT1 only in their myeloid cells, showed higher production of proinflammatory cytokines, indicating a key role for PRMT1 in regulating immune responses. nih.gov This genetic evidence provides a benchmark for evaluating the effects of inhibitors like this compound on immune cell function.
In cancer research, knockdown of PRMT1 in esophageal squamous cell carcinoma cells was shown to reduce their capacity for self-renewal and tumorigenicity. nih.gov These findings align with pharmacological studies where this compound reduces cancer cell viability and proliferation, suggesting that the anti-cancer effects of the inhibitor are mediated through the inhibition of PRMT1. nih.govnih.gov Therefore, genetic studies serve as an essential parallel approach to confirm the mechanisms and therapeutic potential suggested by research using this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
